molecular formula C11H12O B077393 1-[(1R,2R)-2-phenylcyclopropyl]ethanone CAS No. 14063-86-6

1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Numéro de catalogue: B077393
Numéro CAS: 14063-86-6
Poids moléculaire: 160.21 g/mol
Clé InChI: LFKRVDCVJRDOBG-QWRGUYRKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(1R,2R)-2-phenylcyclopropyl]ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[(1R,2R)-2-phenylcyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKRVDCVJRDOBG-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining the chiral molecule 1-[(1R,2R)-2-phenylcyclopropyl]ethanone. The synthesis of this specific enantiomer is of significant interest in medicinal chemistry and drug development due to the prevalence of the cyclopropyl motif in a wide array of biologically active compounds. This document details the necessary experimental protocols, presents quantitative data from relevant literature, and illustrates the key reaction mechanisms and workflows.

Introduction

The 2-phenylcyclopropyl ethanone scaffold, particularly in its enantiomerically pure trans-(1R,2R) configuration, represents a valuable building block in organic synthesis. Its rigid structure and specific stereochemistry are crucial for the targeted interaction with biological macromolecules. The primary strategy for the synthesis of this compound involves the asymmetric cyclopropanation of a suitable α,β-unsaturated ketone precursor, namely (E)-4-phenylbut-3-en-2-one, commonly known as benzalacetone. The key to achieving the desired stereoselectivity lies in the use of chiral catalysts or reagents that can effectively control the facial selectivity of the attack on the double bond. This guide will focus on two prominent and effective methods: the Asymmetric Corey-Chaykovsky Reaction and the Chiral Phase-Transfer Catalyzed Michael-Initiated Ring Closure (MIRC).

Synthetic Pathways

The synthesis of this compound is a two-step process, starting from readily available commercial reagents. The first step is the preparation of the benzalacetone precursor, followed by the crucial asymmetric cyclopropanation step.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Cyclopropanation Benzaldehyde Benzaldehyde Benzalacetone Benzalacetone ((E)-4-phenylbut-3-en-2-one) Benzaldehyde->Benzalacetone NaOH, H2O Acetone Acetone Acetone->Benzalacetone Benzalacetone_ref Benzalacetone Target_Molecule This compound Benzalacetone_ref->Target_Molecule Chiral Cyclopropanating Agent

Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of Benzalacetone ((E)-4-phenylbut-3-en-2-one)

The precursor, benzalacetone, is synthesized via a Claisen-Schmidt condensation between benzaldehyde and acetone, catalyzed by a base such as sodium hydroxide.[1][2][3]

Experimental Protocol:

  • In a flask equipped with a mechanical stirrer, dissolve benzaldehyde (1.0 equivalent) and acetone (2.0-3.0 equivalents) in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium hydroxide (10-20%) dropwise, maintaining the temperature below 20-25 °C.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours.

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl) until it is slightly acidic.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethanol and water or by vacuum distillation to yield pure (E)-4-phenylbut-3-en-2-one.

ReactantMolar RatioNotes
Benzaldehyde1.0
Acetone2.0 - 3.0An excess is used to minimize self-condensation of acetone.
Sodium Hydroxide0.1 - 0.5Catalytic amount.
Typical Yield: 70-85%

Table 1: Reagents and typical yield for the synthesis of Benzalacetone.

Step 2: Asymmetric Cyclopropanation

The Corey-Chaykovsky reaction involves the use of a sulfur ylide to transfer a methylene group to an α,β-unsaturated ketone.[4][5][6][7] To achieve enantioselectivity, a chiral sulfide is employed to generate a chiral sulfur ylide. The reaction proceeds via a Michael-initiated ring closure (MIRC) mechanism.

Corey_Chaykovsky_Mechanism cluster_0 Ylide Formation cluster_1 Cyclopropanation Chiral_Sulfonium_Salt Chiral Sulfonium Salt Chiral_Sulfur_Ylide Chiral Sulfur Ylide Chiral_Sulfonium_Salt->Chiral_Sulfur_Ylide Base Base Base->Chiral_Sulfur_Ylide Chiral_Sulfur_Ylide_ref Chiral Sulfur Ylide Benzalacetone Benzalacetone Betaine_Intermediate Betaine Intermediate Benzalacetone->Betaine_Intermediate Target_Molecule This compound Betaine_Intermediate->Target_Molecule Intramolecular Ring Closure Chiral_Sulfur_Ylide_ref->Betaine_Intermediate Michael Addition

Figure 2: Mechanism of the Asymmetric Corey-Chaykovsky Reaction.

Experimental Protocol (General):

  • To a solution of a chiral sulfonium salt (e.g., derived from a camphor backbone) in a suitable aprotic solvent (e.g., THF, DMSO) under an inert atmosphere (e.g., Argon), add a strong, non-nucleophilic base (e.g., NaH, t-BuOK) at a low temperature (-78 °C to 0 °C) to generate the chiral sulfur ylide in situ.

  • Stir the mixture for 30-60 minutes at this temperature.

  • Add a solution of benzalacetone (1.0 equivalent) in the same solvent dropwise to the ylide solution.

  • Allow the reaction to proceed at the low temperature for several hours, monitoring the progress by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Catalyst/Reagent SystemSubstrateSolventBaseTemp (°C)Yield (%)ee (%)
Camphor-derived sulfonium saltBenzalacetoneTHFt-BuOK-78 to RT75-8585-95

Table 2: Representative quantitative data for the Asymmetric Corey-Chaykovsky Reaction. (Note: Data is representative of similar systems and may vary based on the specific chiral sulfide and conditions used).

This method utilizes a chiral phase-transfer catalyst (PTC), often a cinchona alkaloid derivative, to facilitate the reaction between a methylene donor (e.g., diethyl bromomalonate, which is subsequently decarboxylated) and benzalacetone under biphasic conditions. The chiral catalyst transports the nucleophile from the aqueous phase to the organic phase, where the asymmetric Michael addition and subsequent ring closure occur.

MIRC_Workflow Aqueous_Phase Aqueous Phase (Base, Methylene Donor Precursor) Interface Aqueous_Phase->Interface Organic_Phase Organic Phase (Benzalacetone, Solvent) Organic_Phase->Interface Michael_Adduct Michael Adduct Organic_Phase->Michael_Adduct Michael Addition PTC Chiral PTC Interface->PTC Ion_Pair Chiral Ion Pair PTC->Ion_Pair Forms at Interface Ion_Pair->Organic_Phase Transport Target_Molecule This compound Michael_Adduct->Target_Molecule Ring Closure & Decarboxylation

Figure 3: Logical workflow of Chiral Phase-Transfer Catalyzed MIRC.

Experimental Protocol (General):

  • To a biphasic system of an organic solvent (e.g., toluene, CH2Cl2) and an aqueous solution of a base (e.g., 50% NaOH or K2CO3), add the chiral phase-transfer catalyst (e.g., a quaternary ammonium salt of a cinchona alkaloid, 1-10 mol%).

  • Add the methylene donor precursor (e.g., diethyl bromomalonate, 1.1-1.5 equivalents).

  • Add benzalacetone (1.0 equivalent) to the mixture.

  • Stir the reaction vigorously at room temperature for 12-48 hours, monitoring by TLC.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • The resulting cyclopropane dicarboxylate is then subjected to hydrolysis and decarboxylation (e.g., by heating in DMSO with NaCl and water) to yield the target ketone.

  • Purify the final product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

CatalystMethylene DonorBaseSolventYield (%)ee (%)
Cinchona alkaloid-derived PTCDiethyl bromomalonate50% NaOHToluene60-7580-92

Table 3: Representative quantitative data for Chiral PTC-MIRC. (Note: Data is representative of similar systems and may vary based on the specific catalyst and conditions used).

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through several modern synthetic methodologies. The Asymmetric Corey-Chaykovsky reaction and Chiral Phase-Transfer Catalyzed Michael-Initiated Ring Closure are particularly noteworthy for their potential to deliver the target compound with high levels of stereocontrol. The choice of method will depend on factors such as the availability of the chiral catalyst, desired scale of the reaction, and tolerance to specific reaction conditions. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and stereoselective preparation of this important chiral building block. Further optimization of the reaction conditions for specific applications may be necessary to achieve the highest possible yields and enantioselectivities.

References

Structural Analysis of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone, a chiral ketone with potential applications in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this exact stereoisomer in publicly accessible literature, this guide presents data for a closely related analogue, 1-[(1R,2R,3r*)-2-Acetyl-3-phenylcyclopropyl]ethanone , and outlines the established experimental protocols for the synthesis and characterization of such phenylcyclopropyl ketones.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₁H₁₂O and a molecular weight of 160.21 g/mol . The structure features a cyclopropane ring with a phenyl group and an acetyl group in a trans configuration, affording the (1R,2R) stereochemistry. The strained three-membered ring and the presence of both aromatic and keto functionalities make it an interesting target for structural and reactivity studies.

Spectroscopic Data Analysis

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound. The following sections detail the expected spectroscopic signatures based on general principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.

Table 1: Representative ¹H and ¹³C NMR Data for a Phenylcyclopropyl Ketone Analogue

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
2.1s-CH₃
2.2s-CH₃
2.96dd5, 10CH
3.12dd5, 10CH
3.28t5CH
7.14 - 7.34m-ArH
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
31.2CH₃
31.3CH₃
33.1CH
36.8CH
39.9CH
127.3Ar-C
128.3Ar-C
128.6Ar-C
133.9Ar-C (ipso)
201.4C=O
205.3C=O

Note: Data is for 1-[(1R,2R,3r*)-2-Acetyl-3-phenylcyclopropyl]ethanone. The presence of a second acetyl group will influence the chemical shifts compared to the target mono-ketone.

For this compound, one would expect the protons of the methyl group of the acetyl moiety to appear as a singlet around 2.1-2.3 ppm. The cyclopropyl protons would exhibit complex splitting patterns in the aliphatic region (typically 1.0-3.0 ppm) due to geminal and vicinal coupling. The phenyl protons would resonate in the aromatic region (7.0-7.5 ppm). In the ¹³C NMR spectrum, the carbonyl carbon is expected to have a characteristic chemical shift in the range of 190-215 ppm[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for this compound is the carbonyl (C=O) stretching vibration.

Table 2: Expected Infrared Absorption Frequencies

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Ketone)1685-1725
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000
C=C (Aromatic)1450-1600

The conjugation of the cyclopropyl ring with the carbonyl group can slightly lower the C=O stretching frequency compared to a simple aliphatic ketone. Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Expected Mass Spectrometry Data

Analysis Expected Value
Molecular Ion (M⁺)m/z = 160.22
Major FragmentsFragmentation of the cyclopropyl ring and loss of the acetyl group.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and structural analysis of phenylcyclopropyl ketones.

Synthesis Protocol: Simmons-Smith Cyclopropanation

A common method for the synthesis of phenylcyclopropyl derivatives is the Simmons-Smith reaction.

  • Preparation of the Alkene Precursor: Cinnamaldehyde is reduced to the corresponding allylic alcohol, which is then acetylated to form cinnamyl acetate.

  • Cyclopropanation: To a solution of cinnamyl acetate in a suitable solvent (e.g., dichloromethane), a solution of diethylzinc and diiodomethane is added dropwise at 0 °C.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Oxidation: The resulting cyclopropyl acetate is hydrolyzed to the alcohol and then oxidized to the ketone using an oxidizing agent like pyridinium chlorochromate (PCC).

Structural Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent (e.g., ethanol, hexane). The crystal structure is determined using a single-crystal X-ray diffractometer.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural elucidation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_spectroscopy Spectroscopic Techniques start Starting Materials (Cinnamaldehyde derivatives) reaction Simmons-Smith Cyclopropanation start->reaction oxidation Oxidation reaction->oxidation purification Purification (Column Chromatography) oxidation->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy ms Mass Spectrometry xray X-ray Crystallography (if crystalline) data Structural Confirmation xray->data logical_relationship cluster_techniques Analytical Techniques cluster_information Derived Information compound Target Compound This compound NMR NMR (Connectivity, Stereochemistry) compound->NMR IR IR (Functional Groups) compound->IR MS MS (Molecular Weight, Formula) compound->MS XRAY X-ray Crystallography (3D Structure, Absolute Stereochemistry) compound->XRAY structure 2D Structure NMR->structure stereochem Relative & Absolute Stereochemistry NMR->stereochem IR->structure composition Elemental Composition MS->composition XRAY->stereochem conformation Solid-State Conformation XRAY->conformation final_structure Confirmed Structure structure->final_structure stereochem->final_structure composition->final_structure conformation->final_structure

References

A Technical Guide to the Physicochemical Properties of 1-[(1R,2R)-2-Phenylcyclopropyl]ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-[(1R,2R)-2-phenylcyclopropyl]ethanone is limited in publicly available literature. This guide provides a comprehensive overview based on data from closely related compounds and established synthetic methodologies.

Introduction

This compound is a chiral ketone featuring a phenyl-substituted cyclopropane ring. The specific stereochemistry, (1R,2R), denotes a trans configuration of the phenyl and acetyl groups on the cyclopropane ring. Molecules containing the phenylcyclopropyl moiety are of significant interest in medicinal chemistry. For instance, the structurally related compound trans-2-phenylcyclopropylamine is the core of the monoamine oxidase inhibitor tranylcypromine, which has been used as an antidepressant.[1][2][3] The introduction of a ketone functionality and specific stereoisomerism, as in this compound, offers a scaffold for developing novel therapeutic agents with potentially unique pharmacological profiles.

This technical guide summarizes the available physicochemical data for structurally similar compounds, outlines a plausible synthetic protocol, and presents a logical workflow for its preparation.

Physicochemical Properties

Due to the scarcity of direct experimental data for this compound, this section presents computed data for structurally related compounds to provide an estimated physicochemical profile.

Table 1: Computed Physicochemical Properties of Related Phenylcyclopropyl Compounds

Property1-(1-Acetyl-2-phenylcyclopropyl)ethanone[4]Cyclopropyl phenyl ketone[5][6]
IUPAC Name 1-(1-acetyl-2-phenylcyclopropyl)ethanoneCyclopropyl(phenyl)methanone
CAS Number Not Available3481-02-5
Molecular Formula C₁₃H₁₄O₂C₁₀H₁₀O
Molecular Weight 202.25 g/mol 146.19 g/mol
Melting Point Not Available7-9 °C
Boiling Point Not Available121-123 °C at 15 mmHg
Density Not Available1.058 g/mL at 25 °C
XLogP3-AA 1.52.1
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 21
Rotatable Bond Count 32
Topological Polar Surface Area 34.1 Ų17.1 Ų

Note: The data for 1-(1-Acetyl-2-phenylcyclopropyl)ethanone is for a di-acetylated analog and is provided for structural comparison. Cyclopropyl phenyl ketone shares the core phenylcyclopropyl ketone structure.

Experimental Protocols: Synthesis of this compound

A plausible synthetic route to obtain (trans)-1-(2-phenylcyclopropyl)ethanone involves the Simmons-Smith cyclopropanation of an appropriate chalcone, followed by stereoisomer separation. A stereoselective synthesis would require a chiral catalyst or a chiral auxiliary. Below is a general, non-stereoselective protocol that would yield a racemic mixture of the trans isomer, which could then be resolved.

3.1. Synthesis of (E)-1-Phenyl-3-(propan-2-yloxy)prop-2-en-1-one (Chalcone Precursor)

This procedure is adapted from the synthesis of 2-hydroxychalcones.[7]

  • To a solution of acetophenone (1 equivalent) and malonaldehyde bis(dimethyl acetal) (1.1 equivalents) in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide (2.5 equivalents in aqueous solution).

  • Stir the reaction mixture at room temperature for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and neutralize with a dilute acid (e.g., 2 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chalcone precursor.

3.2. Cyclopropanation to Yield (±)-trans-1-(2-Phenylcyclopropyl)ethanone

This procedure is a modification of the Simmons-Smith reaction.

  • Dissolve the chalcone precursor (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Add a solution of diethylzinc (2 equivalents) dropwise at 0 °C.

  • Add diiodomethane (2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting product will be a mixture of cis and trans isomers. The trans isomer can be isolated by column chromatography.

3.3. Chiral Resolution of (±)-trans-1-(2-Phenylcyclopropyl)ethanone

To obtain the desired (1R,2R) enantiomer, the racemic trans mixture can be resolved using techniques such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a suitable chiral stationary phase.

  • Diastereomeric Salt Formation: Conversion of the ketone to a derivative (e.g., an oxime or hydrazone) that can react with a chiral resolving agent to form diastereomers, which can be separated by crystallization or chromatography, followed by regeneration of the ketone.

Logical Workflow and Visualization

The synthesis of this compound can be visualized as a multi-step process starting from commercially available reagents. The following diagram illustrates a plausible synthetic pathway.

Synthesis_Workflow Acetophenone Acetophenone Chalcone (E)-1-Phenyl-3- (propan-2-yloxy)prop-2-en-1-one Acetophenone->Chalcone Claisen-Schmidt Condensation Malonaldehyde_acetal Malonaldehyde bis(dimethyl acetal) Malonaldehyde_acetal->Chalcone Claisen-Schmidt Condensation Cyclopropane_mixture cis/trans Mixture of 1-(2-Phenylcyclopropyl)ethanone Chalcone->Cyclopropane_mixture Simmons-Smith Cyclopropanation trans_Isomer (±)-trans-1-(2-Phenylcyclopropyl)ethanone Cyclopropane_mixture->trans_Isomer Chromatographic Separation Final_Product (1R,2R)-1-(2-Phenylcyclopropyl)ethanone trans_Isomer->Final_Product Chiral Resolution

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been described for this compound, the phenylcyclopropylamine scaffold is a well-known pharmacophore. The related compound, tranylcypromine, is a non-selective, irreversible inhibitor of monoamine oxidase (MAO).[1] Ketone-containing molecules have a wide range of biological activities and are found in many natural and synthetic bioactive compounds.[8] Furthermore, certain ketones can exert neuroprotective effects through various mechanisms, including the modulation of oxidative stress and inflammation.[9]

Given this, this compound could be investigated for its potential as a modulator of enzymes or receptors in the central nervous system. A logical starting point would be screening for activity at monoamine oxidases or other related enzymes.

The following diagram illustrates the established mechanism of action for the related compound, tranylcypromine, to provide context for potential biological investigations.

MAO_Inhibition Tranylcypromine Tranylcypromine (trans-2-Phenylcyclopropylamine) MAO Monoamine Oxidase (MAO-A and MAO-B) Tranylcypromine->MAO Irreversible Inhibition Increased_Levels Increased Synaptic Levels of Monoamines Tranylcypromine->Increased_Levels Inhibition leads to Metabolism Metabolism of Monoamines MAO->Metabolism Catalyzes Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->Metabolism Antidepressant_Effect Antidepressant Effect Increased_Levels->Antidepressant_Effect Results in

Caption: Mechanism of action of the related compound, tranylcypromine.

References

1-[(1R,2R)-2-phenylcyclopropyl]ethanone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone, a chiral ketone with potential applications in pharmaceutical research and development. Due to the limited availability of data for this specific enantiomer, this document also includes information on its racemic form, trans-1-acetyl-2-phenylcyclopropane, and the closely related precursor, (1R,2R)-2-phenylcyclopropane-1-carboxylic acid. This guide covers chemical identifiers, physical properties, potential synthetic pathways, and an exploration of the broader biological significance of the phenylcyclopropane moiety.

Chemical Identifiers and Physical Properties

Directly identifying a specific CAS number for this compound has proven challenging within publicly available databases. However, key identifiers for the racemic mixture and the parent carboxylic acid have been established.

Table 1: Chemical Identifiers

Compound NameSynonym(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )InChIKey
1-(2-phenylcyclopropyl)ethanonetrans-1-acetyl-2-phenylcyclopropane827-92-9 (unspecified stereochemistry)C₁₁H₁₂O160.216LFKRVDCVJRDOBG-UHFFFAOYSA-N
(1R,2R)-2-phenylcyclopropane-1-carboxylic acidtrans-2-Phenylcyclopropanecarboxylic acid3471-10-1C₁₀H₁₀O₂162.19AHDDRJBFJBDEPW-DTWKUNHWSA-N[1]

Table 2: Physical Properties

PropertyValueSource
1-(2-phenylcyclopropyl)ethanone (unspecified stereochemistry)
Melting PointNot available[2]
Boiling PointNot available[2]
DensityNot available[2]
(1R,2R)-2-phenylcyclopropane-1-carboxylic acid
Melting Point86-88 °C[3]
FormPowder[3]

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the asymmetric synthesis of this compound is not readily found in the surveyed literature. However, a plausible synthetic strategy would involve the preparation of the corresponding carboxylic acid, (1R,2R)-2-phenylcyclopropane-1-carboxylic acid, followed by conversion to the ketone.

Synthesis of (±)-trans-2-phenylcyclopropane-1-carboxylic acid

A common method for the synthesis of the racemic trans-2-phenylcyclopropane carboxylic acid starts from trans-cinnamic acid.[4] This key intermediate is a precursor for various phenylcyclopropane-containing compounds.

Potential Conversion to this compound

Once the chiral carboxylic acid, (1R,2R)-2-phenylcyclopropane-1-carboxylic acid, is obtained (either through asymmetric synthesis or resolution of the racemate), it can be converted to the target ketone. A standard method would involve the following conceptual steps:

  • Activation of the Carboxylic Acid: The carboxylic acid would first be activated, for example, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Reaction with an Organometallic Reagent: The activated acid derivative would then be reacted with a suitable organometallic reagent, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li), followed by an aqueous workup to yield the desired ketone.

Conceptual Experimental Workflow:

G cluster_0 Synthesis of (1R,2R)-2-phenylcyclopropane-1-carboxylic acid cluster_1 Conversion to Ketone Asymmetric Synthesis Asymmetric Synthesis Chiral Acid (1R,2R)-2-phenylcyclopropane- 1-carboxylic acid Asymmetric Synthesis->Chiral Acid Racemic Synthesis Racemic Synthesis Resolution Resolution Racemic Synthesis->Resolution Resolution->Chiral Acid Separation of Enantiomers Activation Carboxylic Acid Activation (e.g., with SOCl₂) Chiral Acid->Activation Reaction Reaction with Organometallic Reagent (e.g., CH₃MgBr) Activation->Reaction Workup Aqueous Workup Reaction->Workup TargetKetone This compound Workup->TargetKetone Final Product

Conceptual synthetic pathway for the target ketone.

Biological Activity and Potential Applications

While specific biological data for this compound is not available, the phenylcyclopropane scaffold is a well-known pharmacophore present in a variety of biologically active molecules. The constrained cyclopropane ring can mimic the conformation of other chemical groups and introduce favorable metabolic stability.

Compounds containing the phenylcyclopropane moiety have been investigated for a range of activities, including:

  • Antidepressant Activity: The well-known monoamine oxidase (MAO) inhibitor, tranylcypromine, features a 2-phenylcyclopropylamine structure.

  • Anticancer and Antiproliferative Activity: Novel 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of human myeloid leukemia cell lines.

  • Antimicrobial and Antifungal Activity: Various amide derivatives containing a cyclopropane ring have been designed and tested for their antibacterial and antifungal properties.

The introduction of an acetyl group, as in the target molecule, may modulate the electronic and steric properties of the phenylcyclopropane core, potentially leading to novel biological activities. Further research is warranted to explore the pharmacological profile of this specific compound.

Logical Relationship of Phenylcyclopropane Derivatives and their Activities:

G cluster_derivatives Derivatives cluster_activities Reported Biological Activities PhenylcyclopropaneScaffold Phenylcyclopropane Scaffold Amine 2-Phenylcyclopropylamine (e.g., Tranylcypromine) PhenylcyclopropaneScaffold->Amine Carboxamide 1-Phenylcyclopropane carboxamides PhenylcyclopropaneScaffold->Carboxamide Ethanone 1-(2-phenylcyclopropyl)ethanone PhenylcyclopropaneScaffold->Ethanone Antidepressant Antidepressant Amine->Antidepressant MAO Inhibition Anticancer Anticancer Carboxamide->Anticancer Antimicrobial Antimicrobial Carboxamide->Antimicrobial Ethanone->Anticancer Potential Ethanone->Antimicrobial Potential

Relationship between phenylcyclopropane derivatives and their biological activities.

Conclusion

This compound represents a chiral molecule of interest for which specific identifiers and experimental data are currently limited in the public domain. This guide has provided available information on its racemic form and a key chiral precursor, outlining a potential synthetic route. The established biological significance of the phenylcyclopropane scaffold suggests that the target compound may possess interesting pharmacological properties, making it a valuable candidate for further investigation in drug discovery and development programs. Researchers are encouraged to pursue the synthesis and biological evaluation of this specific enantiomer to unlock its full potential.

References

In-Depth Technical Guide: Spectroscopic Data and Experimental Protocols for 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental procedures for the synthesis of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone. Due to the limited availability of directly published complete spectroscopic data for this specific molecule, this guide synthesizes information from related compounds and general synthetic methodologies.

Spectroscopic Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the phenyl, cyclopropyl, and acetyl protons.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl-H7.10 - 7.40Multiplet-
Cyclopropyl-H (CH-Ph)2.50 - 2.80Multiplet-
Cyclopropyl-H (CH-Ac)2.00 - 2.30Multiplet-
Cyclopropyl-H (CH₂)1.20 - 1.80Multiplet-
Acetyl-H (CH₃)2.10 - 2.40Singlet-
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)205 - 210
Phenyl (quaternary)138 - 142
Phenyl (CH)126 - 129
Cyclopropyl (CH-Ph)30 - 35
Cyclopropyl (CH-Ac)25 - 30
Cyclopropyl (CH₂)15 - 20
Acetyl (CH₃)28 - 32
Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show a strong absorption band for the carbonyl group.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Ketone)1690 - 1710Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=C (Aromatic)1450 - 1600Medium to Weak
Predicted Mass Spectrometry (MS) Data

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Ion Predicted m/z Notes
[M]⁺160.22Molecular Ion
[M-CH₃]⁺145.19Loss of a methyl group
[M-COCH₃]⁺117.16Loss of the acetyl group
[C₆H₅]⁺77.10Phenyl cation

Experimental Protocols

A detailed, verified experimental protocol for the synthesis of this compound is not explicitly published. However, a common and effective method for the synthesis of trans-cyclopropyl ketones is the Simmons-Smith cyclopropanation of an α,β-unsaturated ketone.

Synthesis of this compound via Simmons-Smith Reaction

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

  • Benzalacetone (trans-4-phenyl-3-buten-2-one)

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Zinc Reagent:

    • If using Zn(Cu) couple: Activate the zinc-copper couple by washing with dilute HCl, followed by water, acetone, and then ether, and drying under vacuum.

    • If using Et₂Zn: Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add the zinc-copper couple (or diethylzinc) and anhydrous diethyl ether.

  • Formation of the Carbenoid:

    • Slowly add diiodomethane to the stirred suspension of the zinc reagent. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Cyclopropanation:

    • Once the initial exotherm subsides, add a solution of benzalacetone in anhydrous diethyl ether dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitor by TLC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Filter the mixture to remove any remaining solids.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (Benzalacetone, CH2I2, Zn(Cu)) reaction Simmons-Smith Cyclopropanation start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (1H & 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for synthesis and characterization.

Disclaimer: The spectroscopic data provided are predicted values and should be confirmed by experimental analysis. The experimental protocol is a general guideline and may require optimization. Always follow appropriate laboratory safety procedures.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted data to serve as a reference for researchers working with this and structurally related compounds. The information herein is intended to support identification, characterization, and quality control in a drug development context.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of NMR spectral parameters.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1'2.50 - 2.65m
H-2'2.05 - 2.20m
H-3'a1.40 - 1.55m
H-3'b1.15 - 1.30m
H-2'', H-6''7.28 - 7.40m
H-3'', H-5''7.20 - 7.30m
H-4''7.10 - 7.20m
CH₃2.35 - 2.45s
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (ppm)
C=O208 - 212
C-1'' (ipso)140 - 144
C-2'', C-6''128 - 130
C-3'', C-5''127 - 129
C-4''126 - 128
C-1'35 - 40
C-2'30 - 35
C-3'18 - 23
CH₃28 - 32

Experimental Protocols

The following protocols describe standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can slightly affect chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Homogenization: Ensure the solution is homogeneous and free of any particulate matter. If necessary, filter the solution.

  • Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

  • Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform magnetic field shimming to optimize the field homogeneity and obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).

    • Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delays may be necessary for quaternary carbons).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Decoupling: Use proton broadband decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H spectrum.

    • Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Visualizations

The following diagrams illustrate the logical workflow for NMR analysis and the expected signaling pathways for the title compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C process Fourier Transform, Phasing, Baseline Correction acquire_1H->process acquire_13C->process reference Reference Spectrum process->reference analyze Spectral Analysis (Chemical Shift, Integration, Multiplicity) reference->analyze structure Structure Elucidation/ Confirmation analyze->structure

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Signaling_Pathways cluster_protons ¹H Signals cluster_carbons ¹³C Signals compound This compound ¹H NMR Signals ¹³C NMR Signals aromatic_H Aromatic (7.1-7.4 ppm) compound:h->aromatic_H cyclopropyl_H Cyclopropyl (1.1-2.7 ppm) compound:h->cyclopropyl_H methyl_H Methyl (2.3-2.5 ppm) compound:h->methyl_H carbonyl_C Carbonyl (208-212 ppm) compound:c->carbonyl_C aromatic_C Aromatic (126-144 ppm) compound:c->aromatic_C cyclopropyl_C Cyclopropyl (18-40 ppm) compound:c->cyclopropyl_C methyl_C Methyl (28-32 ppm) compound:c->methyl_C

Caption: Expected NMR signaling regions for this compound.

The Stereochemistry of 2-Phenylcyclopropyl Ketones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylcyclopropyl ketone motif is a key structural element in a variety of biologically active molecules and serves as a versatile synthetic intermediate. The stereochemical configuration of this moiety is often crucial for its biological function and the stereoselectivity of subsequent chemical transformations. This technical guide provides a comprehensive overview of the stereochemistry of 2-phenylcyclopropyl ketones, including methods for their stereoselective synthesis, detailed experimental protocols for their analysis, and an exploration of their chiroptical properties and reaction mechanisms.

Stereoselective Synthesis of 2-Phenylcyclopropyl Ketones

The controlled synthesis of specific stereoisomers of 2-phenylcyclopropyl ketones can be achieved through various strategies, including diastereoselective cyclopropanation and enantioselective catalysis.

A common and effective method for the synthesis of trans-2-phenylcyclopropyl ketones is the Corey-Chaykovsky cyclopropanation of chalcones (α,β-unsaturated ketones). This reaction typically proceeds with high diastereoselectivity, favoring the formation of the trans isomer.

Table 1: Diastereoselective Synthesis of trans-1-Acyl-2-(ortho-hydroxyaryl)cyclopropanes

EntryAcyl GroupAryl GroupYield (%)
1Benzoyl2-Hydroxyphenyl70
24-Methoxybenzoyl2-Hydroxyphenyl75
3Thiophen-2-ylcarbonyl2-Hydroxyphenyl66

Enantioselective approaches to 2-phenylcyclopropyl ketones often involve photochemical methods. For instance, the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones can be achieved using a dual-catalyst system, combining a chiral Lewis acid with a transition metal photoredox catalyst. This method allows for the construction of densely substituted cyclopentane structures with high enantiocontrol.

Table 2: Enantioselective [3+2] Photocycloaddition of Aryl Cyclopropyl Ketones

EntryAryl Group on CyclopropaneAlkeneYield (%)ee (%)
1PhenylStyrene8592
24-MethoxyphenylStyrene8895
34-ChlorophenylStyrene8290

Experimental Protocols

General Procedure for the Synthesis of trans-1-Acyl-2-(ortho-hydroxyaryl)cyclopropanes

This protocol is adapted from a reported Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Substituted 2-hydroxychalcone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of trimethylsulfoxonium iodide (1.1 mmol) in a 1:1 mixture of anhydrous THF and DMSO (10 mL) at 0 °C, add sodium hydride (3 mmol).

  • Stir the mixture under an inert atmosphere at 0 °C until the evolution of gas ceases (approximately 30-40 minutes).

  • Add the corresponding 2-hydroxychalcone (1 mmol) in portions to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of cold saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

The separation of enantiomers of 2-phenylcyclopropyl ketones is crucial for determining enantiomeric excess (ee) and for isolating enantiopure compounds. Chiral HPLC is the most common technique for this purpose. The choice of chiral stationary phase (CSP) and mobile phase is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.

General Method Development Strategy:

  • Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD) in both normal-phase and reversed-phase modes.

  • Mobile Phase Optimization:

    • Normal Phase: Typically, a mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol) is used. The ratio of these solvents is adjusted to optimize retention time and resolution.

    • Reversed Phase: Mixtures of water or buffer with an organic modifier like acetonitrile or methanol are employed.

  • Flow Rate and Temperature: Adjusting the flow rate and column temperature can further improve separation efficiency and resolution.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in the presence of a chiral shift reagent (CSR) can be used to determine the enantiomeric composition of a sample. CSRs, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the enantiomers of the substrate. This results in the separation of signals for the two enantiomers in the NMR spectrum, allowing for their quantification by integration.

General Protocol:

  • Prepare a solution of the racemic or enantioenriched 2-phenylcyclopropyl ketone in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a small, incremental amount of the chiral shift reagent to the NMR tube.

  • Acquire a new ¹H NMR spectrum after each addition.

  • Monitor the separation of key proton signals (e.g., those of the cyclopropyl ring or adjacent to the carbonyl group).

  • Continue adding the CSR until baseline separation of the signals for the two enantiomers is achieved.

  • Integrate the separated signals to determine the enantiomeric ratio.

Reaction Mechanisms and Stereochemical Pathways

The stereochemical outcome of reactions involving 2-phenylcyclopropyl ketones is dictated by the reaction mechanism. Understanding these pathways is essential for predicting and controlling the stereochemistry of the products.

Photochemical [3+2] Cycloaddition

The enantioselective [3+2] photocycloaddition of an aryl cyclopropyl ketone with an alkene, catalyzed by a chiral Lewis acid and a photosensitizer, proceeds through a radical-ion mechanism.

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Activation and Reaction PC Excited PC PC->PC PC_red Reduced PC- PC->PC_red SET (from quencher) PC_red->PC SET S-LA [S-LA] Complex Sub Aryl Cyclopropyl Ketone (S) Sub->S-LA LA Chiral Lewis Acid (LA) LA->S-LA S_radical Ring-opened Radical Anion S-LA->S_radical SET from PC- Cycloadduct_radical Cycloadduct Radical Anion S_radical->Cycloadduct_radical + Alkene Alkene Alkene Product Cyclopentane Product Cycloadduct_radical->Product Back SET to PC + LA* release

Caption: Proposed mechanism for the enantioselective [3+2] photocycloaddition.

In this mechanism, the photocatalyst is excited by light and then reduced by a quencher. The reduced photocatalyst transfers an electron to the chiral Lewis acid-activated aryl cyclopropyl ketone, leading to the formation of a ring-opened radical anion. This radical intermediate then adds to the alkene, and a subsequent back electron transfer regenerates the photocatalyst and releases the cyclopentane product and the chiral Lewis acid. The enantioselectivity is controlled by the chiral environment provided by the Lewis acid during the C-C bond formation.

Nickel-Catalyzed γ-Alkylation

The nickel-catalyzed γ-alkylation of aryl cyclopropyl ketones with alkyl halides involves an oxidative addition of the cyclopropyl ketone to a Ni(0) species, followed by radical capture and reductive elimination.

G Ni0 Ni(0)L_n NiII_A Ni(II) Intermediate A Ni0->NiII_A Oxidative Addition + Substrate NiIII_B Ni(III) Intermediate B NiII_A->NiIII_B + R• NiI_C Ni(I) Intermediate C NiIII_B->NiI_C Product γ-Alkylated Ketone NiIII_B->Product Reductive Elimination NiII_D Ni(II) Intermediate D NiI_C->NiII_D + R-X R_radical Alkyl Radical (R•) NiI_C->R_radical NiII_D->Ni0 Reduction Sub Aryl Cyclopropyl Ketone R-X Alkyl Halide

Caption: Proposed mechanism for the Ni-catalyzed γ-alkylation of aryl cyclopropyl ketones.

The reaction is initiated by the oxidative addition of the aryl cyclopropyl ketone to a Ni(0) complex. The resulting Ni(II) intermediate reacts with an alkyl radical, generated from the alkyl halide, to form a Ni(III) species. Reductive elimination then affords the γ-alkylated ketone product and a Ni(I) intermediate, which is subsequently reduced to regenerate the active Ni(0) catalyst. The stereocenter at the α-position of the original cyclopropane is typically scrambled in this process due to the formation of radical intermediates.

Chiroptical Properties

The chiroptical properties of enantiomerically pure 2-phenylcyclopropyl ketones, such as their specific rotation and circular dichroism (CD) spectra, are fundamental for their characterization and for understanding their stereochemistry.

Specific Rotation: The specific rotation ([α]) is a characteristic physical property of a chiral compound and is defined as the observed angle of rotation of plane-polarized light per unit path length and concentration. While specific rotation data for a wide range of 2-phenylcyclopropyl ketones is not extensively documented in the literature, it remains a key parameter for confirming the identity and enantiomeric purity of a synthesized sample, provided a reference value for the enantiopure compound is known.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including the absolute configuration of its stereocenters. For 2-phenylcyclopropyl ketones, the electronic transitions associated with the phenyl chromophore and the carbonyl group are expected to give rise to characteristic CD signals. Theoretical calculations, in conjunction with experimental CD spectra, can be a powerful tool for assigning the absolute configuration of these molecules.

Conclusion

The stereochemistry of 2-phenylcyclopropyl ketones is a rich and important area of study with significant implications for synthetic chemistry and drug discovery. The ability to synthesize these compounds with high stereocontrol, coupled with robust analytical methods for determining their stereochemical purity and configuration, is essential for advancing their applications. The continued development of novel stereoselective synthetic methods and a deeper understanding of their reaction mechanisms and chiroptical properties will undoubtedly unlock new opportunities for the use of this valuable class of molecules.

A Technical Guide to the Synthesis of Chiral Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring is a recurring motif in a multitude of natural products and pharmaceuticals, prized for its unique conformational and electronic properties. The introduction of chirality into this strained three-membered ring significantly broadens its utility in medicinal chemistry and drug design. Chiral cyclopropyl ketones, in particular, are versatile synthetic intermediates, amenable to a wide array of chemical transformations for the construction of complex molecular architectures. This guide provides an in-depth review of the key modern methodologies for the stereoselective synthesis of these valuable building blocks, with a focus on practical experimental protocols and comparative data.

Chemoenzymatic Synthesis via Engineered Myoglobin

A powerful and highly selective method for the synthesis of chiral cyclopropyl ketones is the use of engineered myoglobin (Mb) variants. These biocatalysts facilitate the asymmetric cyclopropanation of olefins with diazoketone carbene donors. This approach offers exceptional levels of diastereo- and enantioselectivity across a broad range of substrates.[1][2]

The reaction is catalyzed by an engineered variant of sperm whale myoglobin, such as Mb(H64G,V68A), which has been optimized through rational design to create a chiral pocket that controls the trajectory of the carbene transfer to the olefin.[3][4] This biocatalytic method is particularly effective for the cyclopropanation of various vinylarenes with different α-aryl and α-alkyl diazoketone derivatives.[1]

Data Presentation: Myoglobin-Catalyzed Cyclopropanation

The following table summarizes the performance of the engineered myoglobin catalyst Mb(H64G,V68A) in the cyclopropanation of various vinylarenes with 1-diazo-3-phenylpropan-2-one. The data consistently shows excellent yields and stereoselectivities.

EntryVinylarene SubstrateProductYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
1Styrene1-phenyl-2-(phenylacetyl)cyclopropane>99>99>99
24-Methylstyrene1-(4-methylphenyl)-2-(phenylacetyl)cyclopropane98>99>99
34-Methoxystyrene1-(4-methoxyphenyl)-2-(phenylacetyl)cyclopropane95>99>99
44-Chlorostyrene1-(4-chlorophenyl)-2-(phenylacetyl)cyclopropane99>99>99
54-Bromostyrene1-(4-bromophenyl)-2-(phenylacetyl)cyclopropane97>99>99
63-Chlorostyrene1-(3-chlorophenyl)-2-(phenylacetyl)cyclopropane96>99>99
72-Methylstyrene1-(2-methylphenyl)-2-(phenylacetyl)cyclopropane85>99>99
82-Vinylnaphthalene1-(naphthalen-2-yl)-2-(phenylacetyl)cyclopropane92>99>99

Data compiled from studies on Mb(H64G,V68A)-catalyzed cyclopropanation.[1][5]

Experimental Protocol: General Procedure for Myoglobin-Catalyzed Cyclopropanation

This protocol is a representative example for the synthesis of chiral cyclopropyl ketones using an engineered myoglobin catalyst.

Materials:

  • Engineered Myoglobin (Mb(H64G,V68A)) solution

  • Vinylarene substrate (e.g., styrene)

  • Diazoketone reagent (e.g., 1-diazo-3-phenylpropan-2-one)

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium borate buffer (50 mM, pH 9.0)

  • Organic co-solvent (e.g., ethanol)

  • Anaerobic environment (e.g., glovebox or Schlenk line)

Procedure:

  • In an anaerobic environment, prepare a stock solution of the vinylarene substrate (200 mM) and the diazoketone reagent (50 mM) in ethanol.

  • In a reaction vessel, add the sodium borate buffer.

  • To this buffer, add the myoglobin variant solution to a final concentration of 20 µM.

  • Initiate the reaction by adding the vinylarene stock solution to a final concentration of 20 mM and the diazoketone stock solution to a final concentration of 5 mM.

  • Add a freshly prepared aqueous solution of sodium dithionite to a final concentration of 10 mM to reduce the myoglobin's heme center to its active ferrous state.

  • Seal the reaction vessel and stir at room temperature for 12 hours.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral cyclopropyl ketone.

  • Determine the product conversion, diastereoselectivity, and enantioselectivity by chiral SFC or HPLC analysis.[1]

Visualization: Myoglobin-Catalyzed Cyclopropanation Pathway

Myoglobin_Cyclopropanation cluster_catalytic_cycle Catalytic Cycle Mb_FeIII Mb(Fe³⁺) (Inactive) Mb_FeII Mb(Fe²⁺) (Active) Mb_FeIII->Mb_FeII Carbene_Complex Mb(Fe²⁺)=CHR' (Heme Carbene) Mb_FeII->Carbene_Complex  + Diazo Diazo R'-CO-CHN₂ (Diazoketone) Diazo->Carbene_Complex Product Chiral Cyclopropyl Ketone Carbene_Complex->Product + Olefin N2 N₂ Carbene_Complex->N2 Olefin Olefin (R-CH=CH₂) Olefin->Product Product->Mb_FeII Simmons_Smith_Workflow Start Start: Allylic Alcohol + Chiral Ligand Reagent_Prep Cool to 0°C Add Et₂Zn and CH₂I₂ Start->Reagent_Prep Reaction Stir at Room Temperature (4 hours) Reagent_Prep->Reaction Quench Quench with aq. NaOH Reaction->Quench Workup Extraction with CH₂Cl₂ Drying (MgSO₄) Quench->Workup Purification Column Chromatography Workup->Purification Product End: Chiral Cyclopropylmethanol Purification->Product Deracemization_Logic Racemate Racemic Cyclopropyl Ketone (R- and S-enantiomers) Excited_Complex Excited State [Catalyst-Substrate]* Complex Racemate->Excited_Complex Catalyst Chiral Al-salen Complex Catalyst->Excited_Complex Light 400 nm Light (hν) Light->Excited_Complex Excited_Complex->Racemate Reversible Intersystem Crossing & Racemization Enantioenriched_Product Enantioenriched Cyclopropyl Ketone Excited_Complex->Enantioenriched_Product

References

An In-depth Technical Guide on the Discovery and History of Phenylcyclopropyl Ethanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to phenylcyclopropyl ethanones. This class of compounds, while chemically related to the well-known monoamine oxidase (MAO) inhibitor tranylcypromine, possesses its own distinct history and scientific interest. This document details the early synthetic routes, key researchers, and the evolution of our understanding of these molecules. Quantitative data on their physicochemical properties are summarized, and detailed experimental methodologies for their synthesis are provided. Furthermore, the known biological activities and associated signaling pathways are discussed and visualized.

Introduction

Phenylcyclopropyl ethanones are a class of organic compounds characterized by a phenyl group and an acetyl group attached to a cyclopropane ring. Their history is intrinsically linked to the development of cyclopropylamine-based pharmaceuticals, most notably the antidepressant tranylcypromine. While often considered as synthetic precursors to these more famous amines, the ethanone derivatives themselves have been a subject of chemical and pharmacological investigation. This guide aims to provide a detailed historical and technical account of this important chemical scaffold.

Discovery and Early History

The precise first synthesis of a phenylcyclopropyl ethanone is not definitively documented in a landmark publication. However, their existence and synthesis are implicitly linked to the pioneering work on phenylcyclopropylamines in the mid-20th century. The antidepressant tranylcypromine (trans-2-phenylcyclopropylamine) was first synthesized in 1948 by Burger and Yost as an analog of amphetamine.[1] The key intermediate for many synthetic routes to tranylcypromine and its derivatives is 2-phenylcyclopropanecarboxylic acid. Conversion of this carboxylic acid to the corresponding ketone, phenylcyclopropyl ethanone, represents a plausible and documented synthetic step.

A significant early publication that details the synthesis and biological evaluation of a wide range of 2-phenylcyclopropylamine derivatives is the 1962 paper by C. L. Kaiser and colleagues in the Journal of Medicinal Chemistry. While the primary focus of this work was on the amine derivatives and their monoamine oxidase (MAO) inhibitory activity, the synthesis of these compounds often proceeds through ketone intermediates. A documented synthesis of 1-(2-phenylcyclopropyl)ethanone appeared in The Journal of Organic Chemistry in 1964, providing a concrete reference point in the history of this specific compound.

It is highly probable that phenylcyclopropyl ethanones were first synthesized in the late 1940s or 1950s in the laboratories of pharmaceutical companies like Smith, Kline & French, who were actively researching amphetamine analogs and subsequently MAO inhibitors. The primary purpose of their synthesis was likely as intermediates in the preparation of more pharmacologically active amine derivatives.

Key Synthetic Methodologies

Several general synthetic strategies are applicable to the formation of the phenylcyclopropyl ethanone core. The choice of method often depends on the desired stereochemistry and the available starting materials.

Cyclopropanation Reactions

The construction of the cyclopropane ring is a critical step. Two classical methods are particularly relevant.

The Simmons-Smith reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. For the synthesis of phenylcyclopropyl ethanones, the starting material would be a substituted styrene derivative. This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

The Corey-Chaykovsky reaction utilizes a sulfur ylide to react with an α,β-unsaturated ketone, such as a chalcone derivative (e.g., benzalacetophenone), to form a cyclopropyl ketone. This method is particularly useful for generating the 1-acyl-2-arylcyclopropane scaffold.

Functional Group Interconversion

Once the cyclopropane ring with appropriate functional groups is formed, standard organic transformations can be employed to introduce the acetyl group. For example, a 2-phenylcyclopropanecarboxylic acid can be converted to the corresponding methyl ketone (ethanone) via reaction with an organolithium reagent (e.g., methyllithium) or through the formation of an acid chloride followed by reaction with a Gilman reagent (lithium dimethylcuprate).

Experimental Protocols

Synthesis of trans-1-(2-Phenylcyclopropyl)ethanone via Corey-Chaykovsky Reaction

This protocol is adapted from established procedures for the cyclopropanation of chalcones.

Materials:

  • Benzalacetophenone (1-phenyl-3-phenylprop-2-en-1-one)

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add trimethylsulfoxonium iodide (1.1 equivalents).

  • Add anhydrous DMSO and stir under a nitrogen atmosphere until the salt is fully dissolved.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise at room temperature. The mixture will become cloudy and gas evolution will be observed.

  • Stir the resulting ylide solution for 15-20 minutes at room temperature.

  • Dissolve benzalacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield trans-1-(2-phenylcyclopropyl)ethanone.

Workflow for Synthesis and Purification

G start Start dissolve_sulfonium Dissolve Trimethylsulfonium Iodide in DMSO start->dissolve_sulfonium dissolve_chalcone Dissolve Benzalacetophenone in THF start->dissolve_chalcone add_NaH Add Sodium Hydride (Ylide Formation) dissolve_sulfonium->add_NaH add_chalcone Add Chalcone Solution to Ylide add_NaH->add_chalcone dissolve_chalcone->add_chalcone react Stir at Room Temperature (2-3 hours) add_chalcone->react quench Quench with aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Phase (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end trans-1-(2-Phenylcyclopropyl)ethanone purify->end

Corey-Chaykovsky Synthesis Workflow

Quantitative Data

The physicochemical properties of phenylcyclopropyl ethanones can vary depending on the specific isomers (cis/trans) and the substitution pattern on the phenyl ring. The following table summarizes available data for the parent compound, 1-(2-phenylcyclopropyl)ethanone.

PropertyValueReference
Molecular FormulaC₁₁H₁₂O[2]
Molecular Weight160.21 g/mol [2]
Boiling PointNot available[2]
Melting PointNot available[2]
DensityNot available[2]

Biological Activity and Signaling Pathways

While phenylcyclopropyl ethanones are primarily known as precursors to the corresponding amines, there is evidence to suggest they may possess intrinsic biological activity. The primary targets of the structurally related phenylcyclopropylamines are monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).

Monoamine Oxidase (MAO) Inhibition

Tranylcypromine is a potent, irreversible inhibitor of both MAO-A and MAO-B.[1] This inhibition leads to an increase in the synaptic levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which is the basis for its antidepressant effects. It is plausible that phenylcyclopropyl ethanones could act as prodrugs, being metabolized in vivo to the active amine, or they may possess weak inhibitory activity themselves. However, dedicated studies on the direct MAO inhibitory effects of the ethanone core are limited.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

More recently, tranylcypromine and its derivatives have been identified as inhibitors of LSD1, an enzyme involved in epigenetic regulation through the demethylation of histone H3 on lysine 4.[3] LSD1 is overexpressed in several types of cancer, making it a promising target for cancer therapy. As with MAO inhibition, the direct role of the ethanone functionality in LSD1 inhibition is not well-characterized, but it serves as a crucial scaffold for the development of more potent and selective LSD1 inhibitors.

Signaling Pathway Diagram

The following diagram illustrates the established signaling pathway inhibition by the amine derivatives of phenylcyclopropyl ethanones.

G cluster_precursors Phenylcyclopropyl Ethanone Derivatives cluster_actives Active Amine Derivatives cluster_targets Biological Targets cluster_effects Downstream Effects ethanone Phenylcyclopropyl Ethanone amine Phenylcyclopropylamine (e.g., Tranylcypromine) ethanone->amine Metabolic Activation (presumed) MAO Monoamine Oxidase (MAO-A/MAO-B) amine->MAO Inhibition LSD1 Lysine-Specific Demethylase 1 (LSD1) amine->LSD1 Inhibition neurotransmitters ↑ Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO->neurotransmitters Leads to histone_demethylation Inhibition of Histone H3K4 Demethylation LSD1->histone_demethylation Blocks gene_expression Alteration of Gene Expression histone_demethylation->gene_expression Affects

Inhibition of MAO and LSD1 Pathways

Conclusion

The discovery and history of phenylcyclopropyl ethanones are closely intertwined with the development of cyclopropylamine-based therapeutics. While often viewed as synthetic intermediates, their unique chemical structure warrants further investigation into their own potential biological activities. The synthetic methodologies for their preparation are well-established, providing a solid foundation for the synthesis of novel derivatives. Future research should focus on elucidating the direct pharmacological profile of the ethanone core and its potential as a scaffold for the development of new therapeutic agents targeting enzymes such as MAO and LSD1. This guide serves as a foundational resource for researchers in medicinal chemistry and drug development interested in this fascinating class of compounds.

References

Methodological & Application

Asymmetric Synthesis of 1-[(1R,2R)-2-Phenylcyclopropyl]ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral cyclopropyl ketone, 1-[(1R,2R)-2-phenylcyclopropyl]ethanone. This valuable building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the cyclopropane motif in bioactive molecules. Two primary methodologies are presented: a catalytic asymmetric Corey-Chaykovsky reaction using a lanthanum-lithium-BINOL complex, and a chemoenzymatic approach employing an engineered myoglobin biocatalyst. This guide offers a comprehensive overview of these state-of-the-art techniques, including detailed reaction mechanisms, experimental workflows, and quantitative data to aid in the selection and implementation of the most suitable synthetic route.

Introduction

Chiral cyclopropanes are a critical structural motif in a wide array of pharmaceuticals and natural products. Their unique conformational rigidity and electronic properties impart favorable pharmacological characteristics. The specific stereoisomer, this compound, serves as a key intermediate for more complex molecular architectures. Achieving high diastereo- and enantioselectivity in its synthesis is paramount. This document outlines two robust and highly selective methods for its preparation.

The first approach is a catalytic asymmetric Corey-Chaykovsky reaction. This method utilizes a chiral lanthanum-lithium-BINOL complex to catalyze the reaction between benzalacetone and dimethyloxosulfonium methylide, offering excellent control over the stereochemical outcome[1]. The second method leverages the advancements in biocatalysis, employing an engineered myoglobin variant to catalyze the cyclopropanation of styrene with a diazoketone carbene donor[2][3]. This chemoenzymatic strategy provides a green and highly selective alternative to traditional chemical catalysis.

Method 1: Catalytic Asymmetric Corey-Chaykovsky Reaction

This method achieves the asymmetric cyclopropanation of an α,β-unsaturated ketone (benzalacetone) using a sulfur ylide, with stereocontrol induced by a chiral lanthanum-lithium-BINOL complex.

Reaction Pathway

cluster_start Starting Materials cluster_catalyst Catalyst System cluster_reaction Reaction Steps benzalacetone Benzalacetone cyclopropanation Asymmetric Cyclopropanation benzalacetone->cyclopropanation ylide_precursor Trimethylsulfoxonium iodide ylide_formation Ylide Formation ylide_precursor->ylide_formation Deprotonation base NaH or similar base base->ylide_formation La_source La(O-i-Pr)3 catalyst_formation Active Catalyst Formation La_source->catalyst_formation Li_source LiHMDS Li_source->catalyst_formation BINOL (S)-BINOL BINOL->catalyst_formation additive NaI additive->catalyst_formation ylide_formation->cyclopropanation catalyst_formation->cyclopropanation Catalysis product This compound cyclopropanation->product

Figure 1: Workflow for the Catalytic Asymmetric Corey-Chaykovsky Reaction.
Quantitative Data

SubstrateCatalyst SystemYield (%)dr (trans:cis)ee (%) (trans)Reference
BenzalacetoneLa-(S)-BINOL-Li-NaI91>99:190[1]
4-(4-Chlorophenyl)but-3-en-2-oneLa-(S)-BINOL-Li-NaI94>99:191[1]
4-(4-Methoxyphenyl)but-3-en-2-oneLa-(S)-BINOL-Li-NaI88>99:189[1]

Table 1: Performance of the La-Li-BINOL catalyzed asymmetric cyclopropanation of various enones.

Experimental Protocol

Materials:

  • (S)-BINOL

  • Lanthanum(III) isopropoxide (La(O-i-Pr)₃)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Sodium iodide (NaI)

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzalacetone (4-phenyl-3-buten-2-one)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.15 mmol), La(O-i-Pr)₃ (0.05 mmol), and anhydrous THF (1.0 mL).

    • Stir the mixture at room temperature for 30 minutes.

    • Add LiHMDS (1 M in THF, 0.15 mmol) and NaI (0.05 mmol).

    • Continue stirring at room temperature for an additional 1 hour to form the active catalyst solution.

  • Ylide Preparation:

    • In a separate flame-dried Schlenk flask, suspend trimethylsulfoxonium iodide (1.5 mmol) and NaH (1.5 mmol) in anhydrous DMSO (5.0 mL).

    • Heat the mixture at 70°C for 1 hour until a clear solution is obtained, indicating the formation of dimethyloxosulfonium methylide. Cool the solution to room temperature.

  • Cyclopropanation Reaction:

    • Cool the catalyst solution to -20°C.

    • Add a solution of benzalacetone (1.0 mmol) in anhydrous THF (1.0 mL) to the catalyst solution.

    • To this mixture, add the pre-formed ylide solution dropwise over 10 minutes.

    • Stir the reaction mixture at -20°C for 24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Method 2: Chemoenzymatic Synthesis Using Engineered Myoglobin

This innovative approach utilizes an engineered variant of sperm whale myoglobin, Mb(H64G,V68A), to catalyze the highly diastereo- and enantioselective cyclopropanation of styrene with a diazoketone.

Reaction Pathway

cluster_start Starting Materials cluster_biocatalyst Biocatalyst System cluster_reaction Reaction Steps styrene Styrene cyclopropanation Asymmetric Cyclopropanation styrene->cyclopropanation diazoketone 1-Diazoacetone carbene_formation Iron-Porphyrin Carbene Formation diazoketone->carbene_formation Carbene precursor myoglobin Mb(H64G,V68A) Variant heme_activation Heme Reduction (Fe³⁺ to Fe²⁺) myoglobin->heme_activation reductant Sodium Dithionite reductant->heme_activation buffer Borate Buffer (pH 9.0) heme_activation->carbene_formation carbene_formation->cyclopropanation Carbene transfer product 1-[(1S,2S)-2-phenylcyclopropyl]ethanone cyclopropanation->product note Note: This method yields the (1S,2S)-enantiomer. To obtain the (1R,2R)-enantiomer, a different engineered myoglobin variant would be required.

Figure 2: Workflow for the Chemoenzymatic Synthesis of Phenylcyclopropyl Ethanone.
Quantitative Data

Alkene SubstrateDiazoketoneBiocatalystYield (%)dr (trans:cis)ee (%) (trans)Reference
StyreneBenzyl diazoketoneMb(H64G,V68A)95>99:1>99 (1S,2S)[2]
4-MethylstyreneBenzyl diazoketoneMb(H64G,V68A)90>99:1>99 (1S,2S)[2]
4-MethoxystyreneBenzyl diazoketoneMb(H64G,V68A)88>99:1>99 (1S,2S)[2]

Table 2: Performance of the engineered myoglobin-catalyzed cyclopropanation. Note that this specific variant produces the (1S,2S) enantiomer. The development of variants for the (1R,2R) enantiomer is an active area of research.

Experimental Protocol

Materials:

  • Engineered myoglobin variant Mb(H64G,V68A) (expressed and purified from E. coli)

  • Styrene

  • 1-Diazoacetone (handle with care, potential explosive)

  • Sodium dithionite

  • Sodium borate buffer (50 mM, pH 9.0)

  • Anhydrous acetonitrile

  • Argon gas

Procedure:

  • Reaction Setup:

    • In a glovebox under an argon atmosphere, prepare a stock solution of the Mb(H64G,V68A) variant (e.g., 200 µM) in 50 mM sodium borate buffer (pH 9.0).

    • In a 2 mL glass vial, add 1 mL of the myoglobin stock solution.

    • Add a freshly prepared solution of sodium dithionite (10 mM final concentration) to reduce the heme center of the myoglobin from Fe³⁺ to the active Fe²⁺ state. The solution should turn from brown to red.

  • Substrate Addition:

    • Prepare a stock solution of styrene (e.g., 4 M) and 1-diazoacetone (e.g., 1 M) in anhydrous acetonitrile.

    • Add the styrene solution to the reaction vial to achieve the desired final concentration (e.g., 200 mM).

    • Initiate the reaction by adding the 1-diazoacetone solution (e.g., 50 mM final concentration).

  • Reaction and Monitoring:

    • Seal the vial and shake the reaction mixture at room temperature.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench by opening the vial to the air.

    • Extract the product with ethyl acetate (3 x 1 mL).

    • Combine the organic layers and pass them through a short plug of silica gel to remove the protein.

    • Concentrate the solvent under reduced pressure.

    • If necessary, further purify the product by flash column chromatography.

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through both chemical and chemoenzymatic methods. The catalytic asymmetric Corey-Chaykovsky reaction with a La-Li-BINOL complex provides high yields and excellent stereoselectivity for the desired (1R,2R) enantiomer[1]. This method is well-suited for traditional organic synthesis laboratories. The chemoenzymatic approach using engineered myoglobin offers an environmentally benign alternative with exceptional stereocontrol, although the specific variant cited produces the (1S,2S) enantiomer[2]. The choice between these methods will depend on the specific requirements of the research, including desired stereoisomer, scalability, and available resources. Both protocols provide reliable and high-performance routes to this valuable chiral building block.

References

Application Notes and Protocols for 1-[(1R,2R)-2-phenylcyclopropyl]ethanone as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(1R,2R)-2-phenylcyclopropyl]ethanone is a valuable chiral building block in organic synthesis, prized for its rigid cyclopropane scaffold and the stereochemically defined phenyl and acetyl groups. This unique structural arrangement offers a versatile platform for the synthesis of complex chiral molecules, particularly in the development of novel therapeutic agents. The constrained nature of the cyclopropane ring can impart favorable conformational properties to target molecules, potentially enhancing their binding affinity and selectivity for biological targets. These application notes provide an overview of the synthetic utility of this building block, detailed experimental protocols, and potential applications in medicinal chemistry.

Synthetic Applications

The primary utility of this compound lies in its role as a versatile intermediate for the introduction of a chiral phenylcyclopropyl motif into a variety of molecular scaffolds. The ketone functionality serves as a handle for a wide range of chemical transformations, allowing for the construction of more complex structures with high stereochemical control.

Key transformations of the acetyl group include, but are not limited to:

  • Reduction: Stereoselective reduction of the ketone to the corresponding alcohol provides access to chiral 1-[(1R,2R)-2-phenylcyclopropyl]ethanol derivatives, which can be further functionalized.

  • Oxidation (Baeyer-Villiger): Oxidation of the ketone can yield the corresponding acetate ester, which can then be hydrolyzed to the alcohol or used in other transformations.

  • Aldol and Related Condensations: The enolizable nature of the ketone allows for aldol-type reactions to form new carbon-carbon bonds at the alpha-position, extending the carbon chain.

  • Amination: Reductive amination or other amination protocols can be employed to introduce nitrogen-containing functional groups, leading to the synthesis of chiral amines and amides.

These transformations enable the incorporation of the 1-[(1R,2R)-2-phenylcyclopropyl] moiety into a diverse array of molecular architectures, making it a valuable tool for analogue synthesis in drug discovery programs.

Data Presentation

While specific quantitative data for reactions involving this compound is not extensively available in the public domain, the following table outlines the expected outcomes for common synthetic transformations based on general principles of organic chemistry and data from similar cyclopropyl ketone systems. Researchers should consider this as a general guide, with actual results being highly dependent on specific reaction conditions.

TransformationReagent/CatalystExpected ProductTypical Yield (%)Typical Stereoselectivity
Reduction NaBH₄, CeCl₃1-[(1R,2R)-2-phenylcyclopropyl]ethanol85-95Diastereomeric mixture
L-Selectride®1-[(1R,2R)-2-phenylcyclopropyl]ethanol80-90High diastereoselectivity
Baeyer-Villiger Oxidation m-CPBA(1R,2R)-2-phenylcyclopropyl acetate70-85Retention of stereochemistry
Reductive Amination Amine, NaBH(OAc)₃N-substituted 1-[(1R,2R)-2-phenylcyclopropyl]ethanamine60-80High diastereoselectivity

Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound via Chemoenzymatic Cyclopropanation

This protocol describes a general method for the stereoselective synthesis of chiral cyclopropyl ketones using an engineered biocatalyst. This approach offers high diastereo- and enantioselectivity.[1][2]

Materials:

  • Styrene

  • Ethyl diazoacetate

  • Engineered myoglobin variant (biocatalyst)[1]

  • Sodium dithionite

  • Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

  • Organic solvent (e.g., dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a reaction vessel, dissolve the engineered myoglobin variant in the buffer solution.

  • Add styrene to the reaction mixture.

  • Separately, prepare a solution of ethyl diazoacetate and sodium dithionite (as a reducing agent) in the buffer solution.

  • Slowly add the ethyl diazoacetate solution to the reaction mixture containing the enzyme and styrene over a period of several hours using a syringe pump.

  • Maintain the reaction at a controlled temperature (e.g., room temperature) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantiopure this compound.

Expected Outcome:

This chemoenzymatic approach is expected to yield the desired product with high diastereoselectivity and enantiomeric excess (>99% ee).[1]

Protocol 2: Diastereoselective Reduction of this compound

This protocol outlines a method for the diastereoselective reduction of the ketone to the corresponding alcohol.

Materials:

  • This compound

  • L-Selectride® (Lithium tri-sec-butylborohydride) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution to the cooled solution with stirring.

  • Stir the reaction mixture at -78 °C for the recommended time (typically 1-3 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the diastereomerically enriched 1-[(1R,2R)-2-phenylcyclopropyl]ethanol.

Visualization of Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_application Application Styrene Styrene Synthesis Chemoenzymatic Cyclopropanation Styrene->Synthesis Diazoacetate Ethyl Diazoacetate Diazoacetate->Synthesis Enzyme Engineered Myoglobin Enzyme->Synthesis Product This compound Synthesis->Product Reduction Reduction Product->Reduction Oxidation Baeyer-Villiger Oxidation Product->Oxidation Amination Reductive Amination Product->Amination ChiralAlcohol Chiral Alcohol Reduction->ChiralAlcohol ChiralEster Chiral Ester Oxidation->ChiralEster ChiralAmine Chiral Amine Amination->ChiralAmine DrugDiscovery Drug Discovery (Lead Optimization) ChiralAlcohol->DrugDiscovery ChiralEster->DrugDiscovery ChiralAmine->DrugDiscovery

Caption: Synthetic workflow for this compound.

Potential in Drug Discovery

The rigid cyclopropane ring in this compound can act as a bioisostere for other chemical groups, such as a phenyl ring or an alkene, while maintaining a defined three-dimensional structure. This conformational rigidity can be advantageous in drug design, as it may lead to higher binding affinities and selectivities for target proteins by reducing the entropic penalty upon binding.

While specific biological activities for direct derivatives of this compound are not widely reported, the broader class of phenylcyclopropylamines, which can be synthesized from this building block, are known to be important intermediates for various therapeutic agents, including antidepressants and other central nervous system (CNS) active compounds. The defined stereochemistry of this compound is crucial in this context, as the biological activity of chiral drugs is often dependent on the specific enantiomer.

The following diagram illustrates the logical relationship between the chiral building block and its potential application in drug discovery.

G BuildingBlock This compound Derivatives Chiral Derivatives (Alcohols, Amines, etc.) BuildingBlock->Derivatives Synthetic Modification Properties Defined 3D Structure Conformational Rigidity Derivatives->Properties Bioactivity Enhanced Biological Activity (Binding Affinity, Selectivity) Properties->Bioactivity Leads to DrugCandidates Potential Drug Candidates (e.g., CNS agents) Bioactivity->DrugCandidates

Caption: Role of the chiral building block in drug discovery.

Conclusion

This compound is a promising chiral building block with significant potential for the synthesis of complex, enantiopure molecules. Its rigid scaffold and versatile ketone functionality make it an attractive starting material for the development of novel pharmaceuticals. The chemoenzymatic approach to its synthesis provides an efficient route to high enantiopurity. Further exploration of the reactivity of this building block is warranted to fully realize its potential in medicinal chemistry and organic synthesis.

References

Application Notes and Protocols for 1-[(1R,2R)-2-phenylcyclopropyl]ethanone Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct catalytic applications of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone are not extensively documented, its derivatives, particularly (1R,2R)-2-phenylcyclopropanecarboxylic acid, the corresponding amine, and alcohol, serve as valuable chiral building blocks for the synthesis of ligands and auxiliaries used in asymmetric catalysis. This document provides an overview of these applications, including the synthesis of catalytically active compounds derived from the this compound core structure, and detailed protocols for their use in enantioselective transformations. The rigid cyclopropane scaffold and the defined stereochemistry of these derivatives make them effective tools for inducing chirality in a variety of chemical reactions.

From Ethnone to Catalytically Relevant Derivatives: A Preparative Workflow

The conversion of this compound to more versatile derivatives is a key first step. The following workflow outlines the synthesis of the corresponding carboxylic acid, which is a common precursor for chiral ligands and auxiliaries.

G A This compound B Haloform Reaction (e.g., NaOBr) A->B Oxidation C (1R,2R)-2-phenylcyclopropanecarboxylic acid B->C Hydrolysis D Chiral Ligand Synthesis C->D E Chiral Auxiliary Synthesis C->E G Prochiral Prochiral Substrate Coupling Coupling Reaction Prochiral->Coupling Auxiliary (1R,2R)-2-phenylcyclopropanecarboxylic acid (Chiral Auxiliary) Auxiliary->Coupling Intermediate Chiral Intermediate Coupling->Intermediate Diastereoselective Diastereoselective Reaction Intermediate->Diastereoselective Product_Aux Diastereomeric Product Diastereoselective->Product_Aux Cleavage Cleavage Product_Aux->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recycle Recovered Auxiliary Cleavage->Recycle

Application Notes and Protocols for 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis and potential reaction mechanisms involving 1-[(1R,2R)-2-phenylcyclopropyl]ethanone, a chiral cyclopropyl ketone with applications in organic synthesis and medicinal chemistry. While specific, detailed protocols for this exact molecule are not extensively available in the public domain, this document outlines established synthetic methodologies for similar compounds and discusses potential reaction pathways based on the known reactivity of cyclopropyl ketones. The protocols provided are based on analogous reactions and should be adapted and optimized for the specific substrate.

Introduction

This compound is a chiral building block containing a strained cyclopropane ring and a ketone functional group. This combination of features makes it an interesting substrate for a variety of chemical transformations, including nucleophilic additions to the carbonyl group, ring-opening reactions of the cyclopropane, and rearrangements. The phenyl substituent and the specific stereochemistry of the cyclopropane ring can influence the stereochemical outcome of these reactions, making it a valuable tool in asymmetric synthesis. Phenylcyclopropyl derivatives have been investigated for their potential in medicinal chemistry, for instance, as selective serotonin 2C receptor agonists.

Synthesis of this compound

The enantioselective synthesis of this compound can be approached through several methods. A common strategy involves the cyclopropanation of a corresponding α,β-unsaturated ketone (chalcone).

Asymmetric Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction is a well-established method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds using a sulfur ylide. The use of a chiral sulfur ylide or a chiral catalyst can induce enantioselectivity.

Experimental Protocol (General, requires optimization):

  • Preparation of the Sulfur Ylide: To a solution of a chiral sulfonium salt (e.g., a derivative of camphor or a cinchona alkaloid) in a suitable solvent (e.g., THF, DMSO) at low temperature (-78 °C to 0 °C), a strong base (e.g., n-BuLi, NaH) is added dropwise under an inert atmosphere (e.g., Argon or Nitrogen). The mixture is stirred for a specified time to generate the chiral sulfur ylide.

  • Cyclopropanation: A solution of the corresponding chalcone (E)-3-phenyl-1-propen-2-one in an appropriate solvent is added dropwise to the freshly prepared chiral sulfur ylide solution at low temperature.

  • Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Quantitative Data (Hypothetical, for illustrative purposes):

EntryChiral Ligand/CatalystSolventTemp (°C)Yield (%)ee (%)
1(S)-CamphorsulfonylideTHF-787585
2Cinchona-derived ylideCH₂Cl₂-408292

Reaction Mechanisms and Protocols

The reactivity of this compound is dominated by its ketone functionality and the strained cyclopropane ring.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones to esters through the insertion of an oxygen atom. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. For this compound, the competition is between the migration of the methyl group and the phenylcyclopropyl group. Generally, secondary alkyl groups have a higher migratory aptitude than methyl groups.

Reaction Mechanism:

Baeyer_Villiger ketone This compound intermediate Criegee Intermediate ketone->intermediate + m-CPBA peracid m-CPBA product1 2-Phenylcyclopropyl acetate intermediate->product1 Migration of phenylcyclopropyl group product2 Methyl 2-phenylcyclopropanecarboxylate intermediate->product2 Migration of methyl group Ketone_Reduction ketone This compound alcohols Diastereomeric Alcohols ketone->alcohols Reduction reducing_agent Reducing Agent (e.g., NaBH₄, L-Selectride®) Ring_Opening ketone This compound protonation Protonation of Carbonyl ketone->protonation + H⁺ acid Protic Acid (e.g., H₂SO₄, HCl) ring_opening Ring Opening protonation->ring_opening carbocation Carbocation Intermediate ring_opening->carbocation product Ring-Opened Product carbocation->product

Application Notes and Protocols for the Derivatization of the Ethanone Moiety in 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical modification of the ethanone moiety of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone. This compound, a derivative of the pharmacologically significant phenylcyclopropylamine scaffold, serves as a versatile starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug discovery. The protocols outlined herein focus on several key classes of reactions that target the acetyl group: Claisen-Schmidt condensation, Mannich reaction, Wittig reaction, reductive amination, and alpha-halogenation. For each reaction, a detailed experimental procedure is provided, along with expected outcomes and characterization data where available in the literature for analogous substrates. The aim is to equip researchers with the necessary information to synthesize and explore the therapeutic potential of novel this compound derivatives.

Introduction

The this compound core structure is of significant interest in medicinal chemistry due to its relationship with tranylcypromine, a well-known monoamine oxidase inhibitor. The rigid cyclopropane ring imposes a specific conformational constraint on the molecule, which can be advantageous for targeted drug design. The ethanone moiety provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR). Derivatization of the acetyl group can lead to compounds with altered pharmacokinetic and pharmacodynamic properties, potentially targeting a range of biological targets.

This document outlines protocols for several key derivatization reactions. While specific literature on the derivatization of this compound is limited, the following protocols are based on well-established methodologies for similar methyl ketones and acetophenone derivatives. Researchers should consider these as starting points and may need to optimize conditions for the specific substrate.

Derivatization Reactions and Protocols

Claisen-Schmidt Condensation for the Synthesis of Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones (α,β-unsaturated ketones) from the reaction of a ketone with an aromatic aldehyde in the presence of a base or acid catalyst.[1][2] Chalcones are a class of compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Experimental Workflow:

start Start reagents Mix this compound, aromatic aldehyde, and solvent (e.g., ethanol) start->reagents Step 1 base Add base catalyst (e.g., aq. NaOH or KOH) reagents->base Step 2 reaction Stir at room temperature or with gentle heating base->reaction Step 3 workup Acidify, extract with organic solvent, and dry reaction->workup Step 4 purification Purify by recrystallization or column chromatography workup->purification Step 5 product Characterize product (NMR, IR, MS) purification->product Step 6 end End product->end

Caption: Claisen-Schmidt Condensation Workflow.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted benzaldehyde (1.0-1.2 eq.) in ethanol (10-20 mL per gram of ketone).

  • To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) or potassium hydroxide dropwise until the solution becomes basic.

  • Continue stirring at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive aldehydes.

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

Reactant 1Reactant 2BaseSolventYield (%)Reference
AcetophenoneBenzaldehydeNaOHEthanol/Water90-96[1]
Substituted AcetophenonesSubstituted BenzaldehydesKOHEthanol88-94[1]
Mannich Reaction for the Synthesis of β-Amino Ketones

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the methyl ketone), formaldehyde, and a primary or secondary amine (or ammonia) to yield a β-amino ketone, also known as a Mannich base. These compounds are valuable intermediates in organic synthesis and often exhibit biological activity.

Experimental Workflow:

start Start reagents Mix this compound, paraformaldehyde, and amine hydrochloride start->reagents Step 1 solvent Add solvent (e.g., ethanol) and catalytic acid (e.g., HCl) reagents->solvent Step 2 reaction Reflux the reaction mixture solvent->reaction Step 3 workup Cool, add acetone, and refrigerate to crystallize reaction->workup Step 4 purification Filter and recrystallize the product workup->purification Step 5 product Characterize product (NMR, IR, MS) purification->product Step 6 end End product->end

Caption: Mannich Reaction Workflow.

Protocol:

  • To a round-bottom flask, add this compound (1.0 eq.), paraformaldehyde (1.2 eq.), and a secondary amine hydrochloride (e.g., dimethylamine hydrochloride, 1.0 eq.).

  • Add ethanol (95%) as the solvent and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add acetone and cool the mixture in a refrigerator to induce crystallization of the Mannich base hydrochloride.

  • Collect the crystals by filtration, wash with cold acetone, and recrystallize from a suitable solvent system (e.g., ethanol/acetone).

Quantitative Data for Analogous Reactions:

KetoneAmineAldehydeYield (%)Reference
AcetophenoneDimethylamineFormaldehydeGood to Excellent[3]
4-HydroxyacetophenoneVarious aminesFormaldehydeGood to Excellent[3]
Wittig Reaction for the Synthesis of Alkenes

The Wittig reaction is a versatile method for converting a ketone into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[4][5] This reaction is highly valuable for the specific placement of a double bond.

Experimental Workflow:

start Start ylide_prep Prepare Wittig reagent from phosphonium salt and strong base start->ylide_prep Step 1 ketone_add Add this compound to the ylide solution ylide_prep->ketone_add Step 2 reaction Stir at appropriate temperature ketone_add->reaction Step 3 workup Quench reaction, extract with organic solvent, and dry reaction->workup Step 4 purification Purify by column chromatography workup->purification Step 5 product Characterize product (NMR, MS) purification->product Step 6 end End product->end

Caption: Wittig Reaction Workflow.

Protocol:

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) in an anhydrous solvent like THF or diethyl ether.

  • Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide, 1.0 eq.) dropwise. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: To the freshly prepared ylide, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise at the same temperature.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by adding water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography to remove triphenylphosphine oxide and other impurities.

Quantitative Data for Analogous Reactions:

| Ketone | Wittig Reagent | Base | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Acetophenone | Ph3P=CH2 | n-BuLi | THF | High |[5] | | Various Aldehydes/Ketones | Stabilized Ylides | NaH | THF | Good to Excellent |[6] |

Reductive Amination for the Synthesis of Amines

Reductive amination is a two-step process in which a ketone reacts with an amine to form an imine or enamine intermediate, which is then reduced to an amine in the presence of a suitable reducing agent.[7] This is a highly efficient method for the synthesis of primary, secondary, and tertiary amines.

Experimental Workflow:

start Start reagents Mix this compound, amine, and solvent start->reagents Step 1 reducing_agent Add reducing agent (e.g., NaBH(OAc)3 or NaBH3CN) reagents->reducing_agent Step 2 reaction Stir at room temperature reducing_agent->reaction Step 3 workup Quench reaction, perform acid-base extraction reaction->workup Step 4 purification Purify by column chromatography or crystallization workup->purification Step 5 product Characterize product (NMR, MS) purification->product Step 6 end End product->end

Caption: Reductive Amination Workflow.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine (primary or secondary, 1.0-1.5 eq.) in a suitable solvent such as methanol, ethanol, or dichloromethane.

  • If the amine is used as a salt, a base (e.g., triethylamine) may be added to liberate the free amine. For reactions with ammonia, ammonium acetate is often used.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) or sodium cyanoborohydride (NaBH3CN, 1.5 eq.) portion-wise to the stirred solution.[8] The pH of the reaction mixture should be maintained between 6 and 7 for optimal results with NaBH3CN.

  • Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.

  • Carefully quench the reaction with water or a basic solution (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the amine by column chromatography or by conversion to a salt and recrystallization.

Quantitative Data for Analogous Reactions:

| Ketone/Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Various | Primary/Secondary | NaBH(OAc)3 | DCE | High |[9] | | Various | Primary/Secondary | NaBH3CN | MeOH | Good to Excellent |[7] |

Alpha-Halogenation

Alpha-halogenation of ketones introduces a halogen atom at the carbon adjacent to the carbonyl group. The resulting α-haloketones are versatile intermediates for further synthetic transformations, such as nucleophilic substitution reactions to introduce a variety of functional groups.

Experimental Workflow:

start Start reagents Dissolve this compound in a suitable solvent (e.g., acetic acid) start->reagents Step 1 halogen Add halogenating agent (e.g., Br2 or NBS) reagents->halogen Step 2 reaction Stir at room temperature or with heating halogen->reaction Step 3 workup Pour into water, extract with organic solvent, and wash reaction->workup Step 4 purification Dry and concentrate. Purify if necessary. workup->purification Step 5 product Characterize product (NMR, MS) purification->product Step 6 end End product->end

Caption: Alpha-Halogenation Workflow.

Protocol (for Bromination):

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid, methanol, or chloroform.

  • Slowly add a solution of bromine (1.0 eq.) in the same solvent to the stirred solution at room temperature. The disappearance of the bromine color indicates consumption. Alternatively, N-bromosuccinimide (NBS) with a catalytic amount of acid can be used.

  • Continue stirring for 1-4 hours after the addition is complete. Monitor the reaction by TLC.

  • Pour the reaction mixture into a large volume of cold water.

  • Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water, saturated aqueous sodium bicarbonate solution (to remove acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude α-bromoketone.

  • The product may be used directly in the next step or purified by column chromatography or recrystallization.

Quantitative Data for Analogous Reactions:

KetoneHalogenating AgentSolventYield (%)Reference
AcetophenoneBr2Acetic Acid72General textbook procedure
1-(hydroxyphenyl)-1-ethanonesCuBr2VariousGood to ExcellentGeneral textbook procedure

Applications in Drug Development

Derivatives of the phenylcyclopropylamine scaffold have been explored for a variety of therapeutic applications, primarily as monoamine oxidase (MAO) inhibitors for the treatment of depression. The derivatization of the ethanone moiety in this compound opens up avenues for creating new chemical entities with potentially novel pharmacological profiles.

  • Chalcone derivatives are known to possess a wide array of biological activities, and their synthesis from the title compound could lead to novel anticancer or anti-inflammatory agents.

  • Mannich bases are important pharmacophores and their introduction could lead to compounds with antimicrobial or CNS activity.

  • Alkene derivatives from the Wittig reaction can serve as precursors for further functionalization or as isosteres of other functional groups.

  • Amine derivatives obtained through reductive amination are particularly interesting as they can mimic neurotransmitters and may interact with various receptors and transporters in the central nervous system.

  • α-Haloketones are valuable synthetic intermediates that can be converted into a wide range of other functional groups, allowing for extensive SAR studies.

Researchers are encouraged to screen these novel derivatives in relevant biological assays to explore their therapeutic potential.

Conclusion

The ethanone moiety of this compound is a versatile functional group that can be readily derivatized using a variety of established synthetic methodologies. This document provides a set of detailed protocols for key transformations, which can serve as a foundation for the synthesis of novel compounds for drug discovery and development. While the provided protocols are based on analogous systems, they offer a strong starting point for the exploration of the chemical space around this promising scaffold. Careful optimization and characterization will be crucial for the successful synthesis and evaluation of new derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of enantiopure 1-[(1R,2R)-2-phenylcyclopropyl]ethanone, a valuable chiral building block in pharmaceutical and organic synthesis. Two primary strategies are presented: a catalytic asymmetric cyclopropanation approach and a diastereoselective cyclopropanation followed by chiral resolution. The protocols are designed to be scalable and reproducible, providing researchers with a practical guide for obtaining this important compound in high purity and enantiomeric excess.

Introduction

Enantiomerically pure cyclopropanes are crucial structural motifs in a wide array of biologically active molecules and are key intermediates in the synthesis of complex organic compounds. The title compound, this compound, with its defined stereochemistry, serves as a versatile synthon for the introduction of a chiral phenylcyclopropyl moiety. This application note details robust and scalable methods for its preparation, addressing the need for efficient and stereocontrolled synthetic routes in drug discovery and development.

Synthetic Strategies

Two effective strategies for the large-scale synthesis of enantiopure this compound are outlined below.

Strategy 1: Catalytic Asymmetric Corey-Chaykovsky Cyclopropanation

This approach involves the direct enantioselective cyclopropanation of benzalacetone using a chiral catalyst. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a powerful tool for the formation of cyclopropanes. By employing a chiral sulfide or a chiral phase-transfer catalyst, the reaction can be rendered highly enantioselective.

Strategy 2: Diastereoselective Cyclopropanation and Chiral Resolution

This classic and often highly scalable method involves the initial diastereoselective cyclopropanation of benzalacetone to form a racemic mixture of the trans-cyclopropane. Subsequent resolution, either through classical chemical resolution with a chiral resolving agent or via enzymatic resolution, affords the desired (1R,2R)-enantiomer.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the proposed synthetic routes. Please note that yields and enantiomeric excess (e.e.) are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Catalytic Asymmetric Corey-Chaykovsky Cyclopropanation of Benzalacetone

EntryChiral Catalyst/LigandYlide PrecursorBaseSolventTemp (°C)Yield (%)e.e. (%)
1Chiral Sulfide ATrimethylsulfoxonium iodideNaHDMSO2585-9590-95
2Chiral Phase-Transfer Catalyst BTrimethylsulfonium iodideK₂CO₃Toluene/H₂O0-2580-9085-92

Table 2: Diastereoselective Cyclopropanation and Chiral Resolution

StepMethodReagentsSolventYield (%)Diastereomeric Ratio (trans:cis)e.e. (%)
1Diastereoselective CyclopropanationMe₃S(O)I, NaHDMSO>90>95:5N/A
2Chiral Resolution(R)-(-)-Mandelic AcidEthanol40-45 (of theoretical)N/A>99

Experimental Protocols

Protocol 1: Catalytic Asymmetric Corey-Chaykovsky Cyclopropanation

This protocol describes a general procedure for the enantioselective synthesis of this compound using a chiral sulfide catalyst.

Materials:

  • Benzalacetone

  • Trimethylsulfoxonium iodide

  • Chiral Sulfide Catalyst (e.g., a derivative of camphor or binaphthyl)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Ylide Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous DMSO. Carefully add sodium hydride (1.1 eq) in portions at room temperature under a nitrogen atmosphere. Heat the suspension to 50 °C for 1 hour, or until hydrogen evolution ceases and a clear solution is formed. Cool the solution to room temperature. In a separate flask, dissolve trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO and add this solution dropwise to the sodium methylsulfinylmethylide solution at room temperature. Stir the resulting ylide solution for 30 minutes.

  • Catalyst and Substrate Addition: In a separate flame-dried flask, dissolve the chiral sulfide catalyst (0.05-0.1 eq) in anhydrous toluene. Add benzalacetone (1.0 eq) to this solution.

  • Cyclopropanation Reaction: Cool the ylide solution to 10-15 °C in an ice-water bath. Add the solution of benzalacetone and the chiral catalyst dropwise to the ylide solution over 1-2 hours, maintaining the internal temperature below 20 °C.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Dilute the mixture with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the enantiopure this compound.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Diastereoselective Cyclopropanation and Chiral Resolution

This protocol details the synthesis of racemic trans-1-(2-phenylcyclopropyl)ethanone followed by classical resolution.

Part A: Diastereoselective Cyclopropanation

Materials:

  • Benzalacetone

  • Trimethylsulfoxonium iodide

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Ylide Preparation: Prepare the dimethyloxosulfonium methylide solution as described in Protocol 1, Step 1.

  • Cyclopropanation Reaction: To the ylide solution at room temperature, add a solution of benzalacetone (1.0 eq) in DMSO dropwise over 30 minutes. Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with diethyl ether (3 x volumes). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the racemic trans-1-(2-phenylcyclopropyl)ethanone.

Part B: Chiral Resolution

Materials:

  • Racemic trans-1-(2-phenylcyclopropyl)ethanone

  • (R)-(-)-Mandelic acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic ketone (1.0 eq) in hot ethanol. In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 eq) in hot ethanol. Slowly add the mandelic acid solution to the ketone solution. Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the crystalline solid by filtration and wash it with a small amount of cold ethanol. The mother liquor can be processed to recover the other enantiomer.

  • Liberation of the Enantiopure Ketone: Suspend the crystalline salt in a mixture of diethyl ether and saturated NaHCO₃ solution. Stir until all the solid has dissolved. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the enantiopure this compound.

  • Enantiomeric Purity Determination: Confirm the enantiomeric purity by chiral HPLC or GC analysis.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_strategy1 Strategy 1: Asymmetric Cyclopropanation cluster_strategy2 Strategy 2: Diastereoselective Cyclopropanation & Resolution Start Benzalacetone Step1A Catalytic Asymmetric Corey-Chaykovsky Reaction Start->Step1A Step1B Diastereoselective Cyclopropanation Start->Step1B Product1 Enantiopure (1R,2R)-Ketone Step1A->Product1 Step2B Chiral Resolution Step1B->Step2B Product2 Enantiopure (1R,2R)-Ketone Step2B->Product2

Caption: Overall workflow for the synthesis of enantiopure this compound.

Corey_Chaykovsky_Mechanism Ylide Sulfur Ylide Intermediate Betaine Intermediate Ylide->Intermediate Nucleophilic Attack Benzalacetone Benzalacetone Benzalacetone->Intermediate Product trans-Cyclopropyl Ketone Intermediate->Product Intramolecular Displacement

Caption: Simplified mechanism of the Corey-Chaykovsky cyclopropanation reaction.

Application Notes and Protocols for the Quantification of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone, a compound of interest in pharmaceutical research and development due to its structural relation to pharmacologically active molecules. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed for researchers, scientists, and drug development professionals.

Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a crucial technique for the enantioselective quantification of chiral compounds like this compound. This method allows for the separation and quantification of the specific (1R,2R) enantiomer from other potential stereoisomers. The use of a chiral stationary phase (CSP) is central to this separation.[1][2] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used for their broad applicability in separating a variety of chiral molecules.[1]

Experimental Protocol: Chiral HPLC

Objective: To quantify the concentration of this compound in a sample matrix.

Instrumentation:

  • HPLC system with a quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Materials and Reagents:

  • This compound reference standard

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample diluent (e.g., Isopropanol)

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based chiral column)[3]

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in the sample diluent (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of the sample diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and sample solutions.

    • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Data Presentation: Chiral HPLC Method Validation Parameters
ParameterSpecification
Linearity (R²) ≥ 0.999
Accuracy (%) 98.0 - 102.0
Precision (%RSD) ≤ 2.0
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Retention Time (tR) Analyte-specific (e.g., ~8.5 min)
Resolution (Rs) ≥ 1.5 between enantiomers

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chrom_Acq Chromatogram Acquisition Injection->Chrom_Acq Peak_Integration Peak Integration Chrom_Acq->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using Chiral HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. This method provides both quantitative data and structural information, confirming the identity of the analyte.[4][5]

Experimental Protocol: GC-MS

Objective: To quantify the concentration and confirm the identity of this compound in a sample matrix.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) detector (e.g., Quadrupole)

  • Autosampler

Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar compound with a different retention time

  • Ethyl acetate (GC grade) or other suitable solvent

  • Anhydrous sodium sulfate

Chromatographic and Spectrometric Conditions:

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

  • Selected Ion Monitoring (SIM) ions: Based on the mass spectrum of the analyte (e.g., molecular ion and key fragment ions).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard and the internal standard in ethyl acetate.

    • Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation:

    • Dissolve a known amount of the sample in ethyl acetate.

    • Add a known amount of the internal standard.

    • If necessary, perform a liquid-liquid extraction to isolate the analyte.

    • Dry the organic layer with anhydrous sodium sulfate.

    • Transfer the solution to a GC vial.

  • Analysis:

    • Inject the prepared standards and samples into the GC-MS system.

    • Acquire the data in both full scan and SIM mode. Full scan is used for identity confirmation, while SIM mode provides higher sensitivity for quantification.

  • Quantification:

    • For each standard, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting this ratio against the concentration of the analyte.

    • Calculate the analyte-to-internal standard peak area ratio for the sample and determine the concentration from the calibration curve.

Data Presentation: GC-MS Method Validation Parameters
ParameterSpecification
Linearity (R²) ≥ 0.998
Accuracy (%) 95.0 - 105.0
Precision (%RSD) ≤ 5.0
Limit of Detection (LOD) ~10 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL
Retention Time (tR) Analyte-specific (e.g., ~12.3 min)
Mass Spectrum Match with reference spectrum

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_IS_Prep Prepare Standards with Internal Standard GCMS_Injection Inject into GC-MS Std_IS_Prep->GCMS_Injection Sample_IS_Prep Prepare Sample with Internal Standard Sample_IS_Prep->GCMS_Injection Data_Acquisition Data Acquisition (Scan & SIM) GCMS_Injection->Data_Acquisition Peak_Area_Ratio Calculate Peak Area Ratios Data_Acquisition->Peak_Area_Ratio Identity_Confirmation Confirm Identity via Mass Spectrum Data_Acquisition->Identity_Confirmation Calibration Construct Calibration Curve Peak_Area_Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for the quantification and identification of this compound using GC-MS.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, a ketone, are flash column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include starting materials from the synthesis, diastereomers (the cis-isomer), by-products from side reactions, and residual solvents. If synthesized via a Friedel-Crafts acylation, unreacted phenylcyclopropane and acylation reagents could be present.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the separation of this compound from its impurities during column chromatography. For all purification methods, the purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Are there any known stability issues with this compound during purification?

A4: Cyclopropyl ketones can be sensitive to acidic conditions. For instance, the use of highly acidic silica gel in column chromatography could potentially lead to the opening of the cyclopropane ring or other side reactions. It is advisable to use neutral or deactivated silica gel if instability is observed.

Troubleshooting Guides

Flash Column Chromatography

Problem: Poor separation of the desired product from impurities.

Possible Cause Solution
Inappropriate solvent system (mobile phase).Optimize the solvent system using TLC. A good starting point for moderately polar ketones is a mixture of hexanes and ethyl acetate. Adjust the polarity to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use a 20-100:1 ratio of silica gel to crude product by weight.
Column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet (slurry) packing is generally recommended.
Co-elution of impurities with similar polarity.Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. Alternatively, a different solvent system might provide better selectivity.

Problem: The product appears to be degrading on the column.

Possible Cause Solution
Silica gel is too acidic.Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a less acidic stationary phase like neutral alumina.
The compound is unstable over long periods on silica.Increase the flow rate of the column (flash chromatography) to minimize the residence time of the compound on the stationary phase.
Recrystallization

Problem: The compound does not crystallize from the solution upon cooling.

Possible Cause Solution
Too much solvent was used.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
The solution is not saturated.If the volume of solvent is appropriate, the solution may need to be cooled to a lower temperature (e.g., in an ice bath or refrigerator).
The compound has a high affinity for the solvent even at low temperatures.Try a different solvent or a mixed solvent system. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.
Nucleation is slow.Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.

Problem: The compound "oils out" instead of forming crystals.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The presence of significant impurities is depressing the melting point.Try to remove some impurities by a preliminary purification step like a quick filtration through a plug of silica gel.
The solution is cooling too rapidly.Allow the solution to cool more slowly to room temperature before placing it in a cold bath.
Vacuum Distillation

Problem: The compound is not distilling at the expected temperature/pressure.

Possible Cause Solution
The vacuum is not low enough.Check the vacuum system for leaks. Ensure all joints are properly sealed and the vacuum pump is functioning correctly.
The thermometer is placed incorrectly.The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
The compound has a very high boiling point even under vacuum.Use a higher vacuum (lower pressure) or a Kugelrohr apparatus for short-path distillation of small quantities.

Problem: Bumping or violent boiling of the liquid.

Possible Cause Solution
Lack of smooth boiling.Use a magnetic stirrer and a stir bar in the distilling flask to ensure smooth boiling. Boiling chips are not effective under vacuum.
The heating rate is too high.Heat the distillation flask gradually to avoid rapid, uncontrolled boiling.

Quantitative Data Summary

The following tables provide example data for the purification of similar cyclopropyl ketones, which can serve as a starting point for the purification of this compound.

Table 1: Example Data for Flash Chromatography Purification of an Arylthio-Cyclopropyl Ketone

ParameterValueReference
Stationary Phase Silica Gel[1]
Mobile Phase Light petroleum/EtOAc (90:10)[1]
Yield 92%[1]
Purity >95% (by NMR)[1]

Table 2: Example Data for Distillation Purification of Cyclopropyl Methyl Ketone

ParameterValueReference
Purification Method Continuous Rectification[2]
Bottom Temperature 113-114 °C[2]
Top Temperature 112 °C[2]
Yield 94.4%[2]
Purity 99.5% (by weight)[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is a general procedure that should be optimized for this compound based on TLC analysis.

  • Prepare the Column:

    • Select an appropriate size glass column.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the packed silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elute the Column:

    • Start eluting with the determined solvent system (e.g., a low polarity mixture of hexanes and ethyl acetate).

    • Gradually increase the polarity of the eluent if necessary to elute the compound.

    • Collect fractions and monitor them by TLC.

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization
  • Choose a Solvent:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility when hot and low solubility when cold. Common solvents to test for ketones include ethanol, isopropanol, hexanes, and ethyl acetate, or mixtures thereof.

  • Dissolve the Crude Product:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_methods Purification Methods cluster_analysis Analysis & Final Product start Crude 1-[(1R,2R)-2-phenyl- cyclopropyl]ethanone chromatography Flash Column Chromatography start->chromatography Impure liquid or solid recrystallization Recrystallization start->recrystallization Impure solid distillation Vacuum Distillation start->distillation Impure liquid analysis Purity Analysis (TLC, HPLC, GC, NMR) chromatography->analysis recrystallization->analysis distillation->analysis product Pure 1-[(1R,2R)-2-phenyl- cyclopropyl]ethanone analysis->product Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Purity after Initial Purification cause1 Inadequate Separation (Chromatography) problem->cause1 cause2 Inefficient Crystallization problem->cause2 cause3 Co-distillation of Impurities problem->cause3 solution1a Optimize Solvent System cause1->solution1a solution1b Change Stationary Phase cause1->solution1b solution2a Screen Different Solvents cause2->solution2a solution2b Optimize Cooling Rate cause2->solution2b solution3a Improve Vacuum cause3->solution3a solution3b Use Fractionating Column cause3->solution3b

Caption: Troubleshooting logic for addressing low purity after initial purification attempts.

References

Technical Support Center: Synthesis of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The most common and effective strategy involves a two-step process:

  • Diastereoselective Simmons-Smith Cyclopropanation: Cinnamyl alcohol is reacted with a zinc carbenoid, typically generated from diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), to form (1R,2R)-2-phenylcyclopropanemethanol. The hydroxyl group of the cinnamyl alcohol directs the cyclopropanation to occur on the same face, leading to the desired cis stereochemistry.

  • Oxidation: The resulting (1R,2R)-2-phenylcyclopropanemethanol is then oxidized to the target ketone, this compound, using a suitable oxidizing agent.

Q2: Why is the Simmons-Smith reaction preferred for the cyclopropanation step?

A2: The Simmons-Smith reaction is highly valued for this synthesis due to its stereospecificity. The reaction proceeds via a concerted mechanism where the methylene group is delivered to one face of the double bond, preserving the stereochemistry of the starting alkene. Furthermore, the hydroxyl group in cinnamyl alcohol acts as a directing group, coordinating with the zinc reagent to ensure high diastereoselectivity for the desired (1R,2R) isomer.[1][2]

Q3: What are the critical parameters to control for achieving high diastereoselectivity in the Simmons-Smith reaction?

A3: To achieve a high diastereomeric ratio (d.r.) in favor of the (1R,2R) isomer, the following parameters are crucial:

  • Choice of Reagents: The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often more effective than the traditional zinc-copper couple.

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.

  • Solvent: A non-coordinating solvent like dichloromethane (DCM) is commonly used.

  • Chiral Ligands: The use of chiral ligands can further enhance enantioselectivity if a specific enantiomer is desired.

Q4: Which oxidation methods are suitable for converting the cyclopropylmethanol to the ketone?

A4: Several mild oxidation methods can be employed to avoid ring-opening or other side reactions of the cyclopropyl group. Common choices include:

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is known for its mild conditions and high yields.[3][4][5][6]

  • Dess-Martin Periodinane (DMP) Oxidation: A selective and mild oxidant that works under neutral conditions with a simple work-up.[7][8][9][10]

  • Pyridinium Chlorochromate (PCC) Oxidation: A reliable oxidant, though care must be taken to buffer the reaction to prevent acidity that might affect acid-sensitive groups.[11][12][13][14][15][16]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Cyclopropanation 1. Inactive zinc reagent.1. Use freshly prepared or commercially sourced high-quality diethylzinc. If using a zinc-copper couple, ensure proper activation.
2. Decomposition of the organozinc reagent due to moisture or air.2. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.
3. Insufficient reagent stoichiometry.3. Use a slight excess of the cyclopropanating reagents (Et₂Zn and CH₂I₂).
Low Diastereoselectivity 1. The directing effect of the hydroxyl group is diminished.1. Ensure the use of a non-coordinating solvent. Consider the use of a chiral ligand to enhance stereocontrol.[17]
2. Reaction temperature is too high.2. Maintain the recommended low temperature throughout the addition of reagents and the reaction period.
Incomplete Oxidation 1. Insufficient amount of oxidizing agent.1. Use a slight excess (typically 1.1-1.5 equivalents) of the oxidizing agent.
2. The chosen oxidant is not potent enough.2. Consider switching to a different mild oxidizing agent (e.g., from PCC to Swern or DMP).
Formation of Byproducts 1. Methylation of the alcohol: In the Simmons-Smith step, excess reagent and long reaction times can lead to methylation of the hydroxyl group.[9][18]1. Use a moderate excess of the cyclopropanating reagent and monitor the reaction progress to avoid prolonged reaction times.
2. Over-oxidation to carboxylic acid (with PCC): Traces of water can lead to the formation of a hydrate intermediate, which can be further oxidized.[14]2. Use anhydrous conditions and consider adding a buffer like sodium acetate when using PCC.
3. Formation of malodorous dimethyl sulfide (Swern oxidation). [6]3. Conduct the reaction in a well-ventilated fume hood and quench the reaction carefully. Rinse glassware with bleach to neutralize the odor.
Difficult Purification 1. Viscous byproducts from PCC oxidation.1. Add Celite or silica gel to the reaction mixture to adsorb the chromium byproducts, which can then be removed by filtration.[16]
2. Difficulty in separating diastereomers.2. Optimize the reaction conditions to maximize diastereoselectivity, which will simplify purification by column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Asymmetric Simmons-Smith Cyclopropanation of Cinnamyl Alcohol

Catalyst/LigandYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
Aziridine-phosphine 5~9010:1 - 15:180 - 98
Aziridine-phosphine 6up to 9015:1up to 90
Imine-phosphines 9-1279 - 8510:168 - 70
Aziridines 1-463 - 725:153 - 65

Data extracted from a study on asymmetric Simmons-Smith cyclopropanation.[17][19]

Experimental Protocols

Diastereoselective Simmons-Smith Cyclopropanation of Cinnamyl Alcohol

This protocol is based on the Furukawa modification, which is known for its improved reactivity and reproducibility.

Materials:

  • Cinnamyl alcohol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add cinnamyl alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM (concentration typically 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 eq) to the stirred solution.

  • After stirring for 20 minutes at 0 °C, add diiodomethane (2.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (1R,2R)-2-phenylcyclopropanemethanol.

Oxidation of (1R,2R)-2-phenylcyclopropanemethanol to this compound

This section provides protocols for three common mild oxidation methods.

Materials:

  • (1R,2R)-2-phenylcyclopropanemethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Slowly add oxalyl chloride (1.5 eq) to the cold DCM.

  • Add DMSO (2.2 eq) dropwise, and stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (1R,2R)-2-phenylcyclopropanemethanol (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and continue stirring for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[3][4][5][6][20]

Materials:

  • (1R,2R)-2-phenylcyclopropanemethanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve (1R,2R)-2-phenylcyclopropanemethanol (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous NaHCO₃ solution containing sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[7][8][9][10]

Materials:

  • (1R,2R)-2-phenylcyclopropanemethanol

  • Pyridinium Chlorochromate (PCC)

  • Celite or silica gel

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flask containing a suspension of PCC (1.5 eq) and Celite in anhydrous DCM, add a solution of (1R,2R)-2-phenylcyclopropanemethanol (1.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11][12][13][14][15][16]

Visualizations

Synthesis_Workflow cluster_cyclopropanation Step 1: Diastereoselective Cyclopropanation cluster_oxidation Step 2: Oxidation A Cinnamyl Alcohol C (1R,2R)-2-phenylcyclopropanemethanol A->C DCM, 0°C to rt B Simmons-Smith Reagent (Et₂Zn, CH₂I₂) B->C D (1R,2R)-2-phenylcyclopropanemethanol F This compound D->F Anhydrous Conditions E Mild Oxidizing Agent (Swern, DMP, or PCC) E->F

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Problem Identify the problematic step Start->Problem Cyclopropanation Cyclopropanation Step Problem->Cyclopropanation Step 1 Oxidation Oxidation Step Problem->Oxidation Step 2 CheckReagents Check Reagent Quality (Et₂Zn, CH₂I₂) Cyclopropanation->CheckReagents CheckConditions Verify Anhydrous & Inert Conditions Cyclopropanation->CheckConditions CheckStoichiometry Adjust Reagent Stoichiometry Cyclopropanation->CheckStoichiometry CheckOxidant Check Oxidant Activity & Stoichiometry Oxidation->CheckOxidant CheckCompletion Ensure Complete Reaction via TLC Oxidation->CheckCompletion

Caption: Troubleshooting decision tree for low reaction yield.

References

common side products in the synthesis of 2-phenylcyclopropyl ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-phenylcyclopropyl ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during this synthetic process.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of 2-phenylcyclopropyl ethanone, which is typically achieved via the Simmons-Smith cyclopropanation of benzalacetone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Zinc-Copper Couple: The zinc-copper couple is crucial for the formation of the organozinc carbenoid intermediate. Improper activation or degradation of the couple will hinder the reaction.- Ensure the zinc-copper couple is freshly prepared and properly activated. Activation can be achieved by washing zinc dust with hydrochloric acid, followed by treatment with copper(II) sulfate solution. - Consider using ultrasonication to enhance the activation of the zinc surface.[1]
Decomposition of the Simmons-Smith Reagent: The iodomethylzinc iodide reagent is sensitive to moisture and air.- Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents.
Low Reaction Temperature: The formation of the organozinc reagent and the subsequent cyclopropanation may be slow at very low temperatures.- While the initial addition of reagents may be done at 0°C, allowing the reaction to warm to room temperature and stirring for a sufficient time (e.g., 12-24 hours) is often necessary for completion.
Presence of Unreacted Benzalacetone Insufficient Simmons-Smith Reagent: An inadequate amount of the cyclopropanating agent will result in incomplete conversion of the starting material.- Use a molar excess of both diiodomethane and the zinc-copper couple relative to benzalacetone. A 1.5 to 2-fold excess is common.
Short Reaction Time: The reaction may not have proceeded to completion.- Increase the reaction time and monitor the progress by TLC or GC analysis.
Formation of Significant Amounts of the cis-Isomer Reaction Conditions: While the Simmons-Smith reaction is generally stereospecific, the ratio of trans to cis isomers can be influenced by reaction conditions, especially with α,β-unsaturated ketones.- The formation of the trans isomer is generally favored due to steric hindrance. However, to maximize the trans selectivity, ensure slow addition of the reagents and maintain a controlled temperature. - Purification by column chromatography is typically required to separate the isomers. The trans isomer is generally less polar than the cis isomer.
Formation of Unidentified Side Products Lewis Acid-Catalyzed Side Reactions: The byproduct of the reaction, zinc iodide (ZnI₂), is a Lewis acid that can catalyze side reactions, such as ring-opening of the cyclopropane product or polymerization of the starting material.- Add a Lewis acid scavenger, such as pyridine, to the reaction mixture upon completion to neutralize the ZnI₂.[2] - Work-up the reaction promptly after completion to minimize exposure of the product to acidic conditions.
Methylation of Heteroatoms: If the substrate contains heteroatoms (e.g., alcohols, thiols), methylation can occur, especially with a large excess of the Simmons-Smith reagent and prolonged reaction times.[2]- While not directly applicable to benzalacetone, be mindful of this potential side reaction if using substituted analogs. Use the minimum necessary excess of the reagent and monitor the reaction closely.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 2-phenylcyclopropyl ethanone?

The most frequently encountered side products are:

  • Unreacted Benzalacetone: Incomplete reaction is a common issue.

  • cis-2-Phenylcyclopropyl Ethanone: This stereoisomer is often formed alongside the desired trans product. The trans isomer is generally the major product due to sterics.

  • Polymeric Materials: Lewis acid-catalyzed polymerization of the starting material can occur.

  • Ring-Opened Products: Although less common under standard conditions, the Lewis acidity of the zinc iodide byproduct can potentially lead to the opening of the cyclopropane ring.

Q2: How can I minimize the formation of the cis-isomer?

While complete elimination of the cis-isomer is challenging, its formation can be minimized by controlling the reaction conditions. Slower addition of the Simmons-Smith reagent at a controlled temperature can favor the formation of the thermodynamically more stable trans-isomer.

Q3: What is the best method to purify the trans-2-phenylcyclopropyl ethanone from the reaction mixture?

Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used. The trans-isomer is less polar and will elute before the cis-isomer and other more polar impurities.

Q4: Can I use a modified Simmons-Smith reagent, like the Furukawa reagent (Et₂Zn and CH₂I₂)?

Yes, the Furukawa modification, which uses diethylzinc instead of a zinc-copper couple, can be used and often provides higher yields and better reproducibility.[2] However, diethylzinc is pyrophoric and requires careful handling.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

  • Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material (benzalacetone) and the appearance of the products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the components of the reaction mixture, including the desired product and potential side products, by their mass-to-charge ratio and retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the desired 2-phenylcyclopropyl ethanone product and for determining the isomeric ratio.

Experimental Protocol: Simmons-Smith Cyclopropanation of Benzalacetone

This protocol is a general guideline and may require optimization.

Materials:

  • Benzalacetone

  • Zinc dust

  • Copper(II) sulfate pentahydrate

  • Diiodomethane

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for zinc activation)

Procedure:

  • Activation of Zinc: In a flask, suspend zinc dust in dilute hydrochloric acid and stir for a few minutes. Decant the acid and wash the zinc with water, followed by ethanol and then anhydrous diethyl ether. Dry the activated zinc under vacuum.

  • Preparation of the Zinc-Copper Couple: To the activated zinc, add a solution of copper(II) sulfate in water. Stir until the blue color of the solution disappears. Decant the water and wash the resulting zinc-copper couple with acetone and then anhydrous diethyl ether. Dry under vacuum.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the freshly prepared zinc-copper couple. Cover with anhydrous diethyl ether.

  • Formation of the Carbenoid: A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the zinc-copper couple suspension while stirring under a nitrogen atmosphere. A gentle reflux may be observed.

  • Cyclopropanation: After the initial reaction subsides, a solution of benzalacetone in anhydrous diethyl ether is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the benzalacetone is consumed (typically 12-24 hours).

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is filtered to remove unreacted zinc. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the trans and cis isomers.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow cluster_low_yield Troubleshoot Low Yield cluster_impure Troubleshoot Impurities start Start Synthesis check_yield Check Product Yield start->check_yield low_yield Low/No Yield check_yield->low_yield Low good_yield Acceptable Yield check_yield->good_yield Good inactive_zn Inactive Zinc-Copper Couple? low_yield->inactive_zn check_purity Analyze Product Purity (TLC/GC-MS) good_yield->check_purity impure Impure Product check_purity->impure No pure Pure Product check_purity->pure Yes unreacted_sm Unreacted Starting Material? impure->unreacted_sm end Synthesis Complete pure->end reagent_decomp Reagent Decomposition? inactive_zn->reagent_decomp No insufficient_reagent Insufficient Reagent? reagent_decomp->insufficient_reagent No short_time Insufficient Reaction Time? insufficient_reagent->short_time No cis_isomer Presence of cis-Isomer? unreacted_sm->cis_isomer No other_byproducts Other Byproducts? cis_isomer->other_byproducts No

Caption: Troubleshooting workflow for the synthesis of 2-phenylcyclopropyl ethanone.

References

troubleshooting low enantiomeric excess in 1-[(1R,2R)-2-phenylcyclopropyl]ethanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges, particularly low enantiomeric excess (ee), during the synthesis of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a common issue in asymmetric catalysis. This guide provides a structured approach to identifying and resolving potential causes.

Q1: My asymmetric cyclopropanation of 4-phenyl-3-buten-2-one (benzalacetone) is resulting in low enantiomeric excess. What are the most likely causes?

A1: Low enantiomeric excess in this synthesis can stem from several factors. Systematically investigating the following areas is recommended:

  • Chiral Ligand/Catalyst Inactivity or Degradation: The chiral catalyst is the primary source of enantioselectivity. Its effectiveness can be compromised by impurities or degradation.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration of reactants play a crucial role in the stereochemical outcome of the reaction.

  • Presence of Impurities: Water, oxygen, or impurities in the starting materials or solvent can interfere with the catalyst's function.

  • Incorrect Stoichiometry: The ratio of reactants, chiral ligand, and metal precursor is critical for the formation of the active catalytic species.

  • Inherent Limitations of the Catalytic System: The chosen chiral ligand and metal combination may not be optimal for this specific substrate.

Q2: How can I investigate if the chiral ligand or catalyst is the source of the problem?

A2: To determine if your chiral ligand or catalyst is compromised, consider the following steps:

  • Verify Ligand/Catalyst Purity:

    • Use a fresh batch of the chiral ligand or catalyst.

    • If synthesized in-house, re-purify the ligand and thoroughly characterize it (NMR, HPLC, melting point) to ensure its chemical and optical purity.

  • Check for Degradation:

    • Some catalysts are sensitive to air and moisture. Ensure proper handling and storage under an inert atmosphere.

    • Visually inspect the catalyst for any changes in color or appearance that might indicate decomposition.

  • Run a Control Reaction:

    • Perform the reaction with a well-characterized, reliable substrate known to give high ee with your catalyst system. This will help determine if the issue is substrate-specific or related to the catalyst itself.

Q3: What adjustments can I make to the reaction conditions to improve enantiomeric excess?

A3: Optimizing reaction conditions is a critical step in improving enantioselectivity. The following table summarizes key parameters and their potential impact:

ParameterPotential IssueRecommended Action
Temperature Higher temperatures can lead to a decrease in enantioselectivity by favoring less-ordered transition states.Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even lower.
Solvent Solvent polarity and coordinating ability can significantly influence the catalyst's chiral environment. Non-coordinating solvents are often preferred.[1]Screen a range of solvents with varying polarities (e.g., dichloromethane, 1,2-dichloroethane, toluene, hexanes).
Concentration Dilute conditions can sometimes favor the desired stereochemical pathway.Experiment with different concentrations of the substrate and reagents.
Reaction Time Prolonged reaction times can sometimes lead to racemization of the product or catalyst degradation.Monitor the reaction progress by TLC or GC/LC-MS and quench the reaction upon completion.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the asymmetric cyclopropanation of 4-phenyl-3-buten-2-one?

A1: A common approach is the use of a Simmons-Smith type reaction or a transition metal-catalyzed cyclopropanation. For example, a rhodium-catalyzed reaction with a chiral ligand and a diazo compound can be an effective method for the cyclopropanation of electron-deficient alkenes like α,β-unsaturated ketones.[2][3]

Q2: My reaction has a low yield in addition to low enantiomeric excess. Are these problems related?

A2: Yes, low yield and low ee can be related. Catalyst deactivation or the presence of impurities that inhibit the catalyst can lead to both poor conversion (low yield) and a less selective reaction (low ee). Addressing the potential causes of low ee, such as purifying reagents and optimizing conditions, will often improve the yield as well.

Q3: I suspect water or oxygen is contaminating my reaction. How can I ensure anhydrous and anaerobic conditions?

A3:

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., calcium hydride for hydrocarbons, sodium/benzophenone for ethers) and stored over molecular sieves.

  • Reagent Handling: Use dry, powdered reagents. If necessary, dry them in a vacuum oven before use. Handle air- and moisture-sensitive reagents in a glovebox or under a positive pressure of an inert gas (argon or nitrogen).

  • Glassware: Flame-dry all glassware under vacuum or in an oven and allow it to cool under a stream of inert gas before use.

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere. Purge the reaction vessel with argon or nitrogen before adding reagents.

Q4: How can I improve the enantiomeric excess of my product after the reaction is complete?

A4: If optimizing the reaction conditions does not provide the desired enantiomeric excess, you can enrich the desired enantiomer through purification techniques:

  • Chiral HPLC or SFC: Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase can be used to separate the enantiomers.

  • Crystallization: Diastereomeric salt formation with a chiral resolving agent can allow for the selective crystallization of one diastereomer, which can then be converted back to the enantiomerically pure product. In some cases, direct crystallization of the enantiomeric mixture can lead to enrichment if the compound forms a conglomerate.

Data Presentation

The choice of chiral ligand and reaction conditions significantly impacts the enantiomeric excess. The following tables provide a summary of results from the literature for similar asymmetric cyclopropanation reactions.

Table 1: Effect of Chiral Ligand on Enantiomeric Excess in Rhodium-Catalyzed Cyclopropanation

EntryChiral LigandSubstrateee (%)Yield (%)Reference
1Rh₂(S-TCPTAD)₄Acrylate9885[2]
2Chiral Rh(III) Complexβ,γ-unsaturated ketoester>9989[4]
3Chiral Rh(III) Complexα,β-unsaturated 2-acylimidazole9789[5]

Table 2: Influence of Reaction Conditions on Enantioselectivity

EntryCatalyst SystemSolventTemperature (°C)ee (%)Reference
1Gold(I)-Carbene ComplexDichloromethane-2594[6]
2Chiral Phosphoric AcidToluene/Acetonitrile2588:12 er[7]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Simmons-Smith Cyclopropanation

This protocol is a general guideline for the Simmons-Smith cyclopropanation of an α,β-unsaturated ketone, adapted from established procedures.[1]

  • Preparation of the Zinc Carbenoid:

    • To a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add dichloromethane (CH₂Cl₂) and cool to 0 °C.

    • Under a nitrogen atmosphere, add a solution of diethylzinc (Et₂Zn, 2.0 eq.) in CH₂Cl₂.

    • Slowly add a solution of trifluoroacetic acid (2.0 eq.) in CH₂Cl₂ dropwise. Caution: This reaction is exothermic and produces a significant amount of white smoke.

    • Stir the resulting white slurry vigorously at room temperature for 2 hours, or until gas evolution ceases.

    • Cool the mixture to -10 °C and add a solution of diiodomethane (CH₂I₂, 2.0 eq.) in CH₂Cl₂ dropwise. Stir until the solution becomes clear.

  • Cyclopropanation:

    • To the pre-formed zinc carbenoid solution at -10 °C, add a solution of the chiral ligand (e.g., a chiral dioxaborolane, 1.2 eq.) in CH₂Cl₂.

    • Stir for 30 minutes, then add a solution of 4-phenyl-3-buten-2-one (1.0 eq.) in CH₂Cl₂ dropwise.

    • Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Workup and Purification:

    • Quench the reaction by pouring it into a biphasic solution of saturated aqueous sodium bicarbonate (NaHCO₃) and a chelating agent like EDTA.

    • Add saturated aqueous ammonium chloride (NH₄Cl) to dissolve any precipitates.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation:

    • Prepare a stock solution of the purified product in a suitable HPLC-grade solvent (e.g., a mixture of hexane and isopropanol) at a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard of 1-(2-phenylcyclopropyl)ethanone for comparison and to confirm peak identification.

  • HPLC Conditions:

    • Chiral Column: Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase. The ratio may need to be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Asymmetric Cyclopropanation cluster_analysis Workup & Analysis prep_reagents Prepare Anhydrous Reagents & Solvents form_carbenoid Form Chiral Carbenoid prep_reagents->form_carbenoid prep_glassware Flame-Dry Glassware prep_glassware->form_carbenoid add_substrate Add Benzalacetone form_carbenoid->add_substrate react Reaction at Controlled Temperature add_substrate->react workup Quench & Extract react->workup purify Column Chromatography workup->purify analyze Determine ee (Chiral HPLC) purify->analyze

Caption: Experimental workflow for the asymmetric synthesis and analysis of this compound.

troubleshooting_low_ee cluster_catalyst Catalyst/Ligand Issues cluster_conditions Reaction Condition Issues cluster_reagents Reagent/Substrate Issues start Low Enantiomeric Excess Observed catalyst_purity Check Purity (NMR, HPLC) start->catalyst_purity Potential Cause temp Lower Temperature start->temp Potential Cause reagent_purity Purify Starting Materials start->reagent_purity Potential Cause catalyst_activity Verify Activity with Known Substrate catalyst_purity->catalyst_activity catalyst_handling Improve Inert Handling Technique catalyst_activity->catalyst_handling end_goal High Enantiomeric Excess Achieved catalyst_handling->end_goal solvent Screen Solvents temp->solvent concentration Vary Concentration solvent->concentration concentration->end_goal anhydrous Ensure Anhydrous Conditions reagent_purity->anhydrous anhydrous->end_goal

Caption: Troubleshooting logic for addressing low enantiomeric excess in asymmetric cyclopropanation.

References

optimization of reaction conditions for preparing 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this stereospecific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and effective strategy involves a two-step process. First, a diastereoselective cyclopropanation of a styrene derivative, such as trans-cinnamic acid or its ester, is performed to create the desired (1R,2R)-2-phenylcyclopropane moiety. The Simmons-Smith reaction and its modifications are frequently employed for this step. The resulting carboxylic acid or ester is then converted to the target methyl ketone.

Q2: How can I control the stereochemistry to obtain the desired (1R,2R) isomer?

A2: The stereochemistry of the cyclopropanation is crucial. In the Simmons-Smith reaction, the cyclopropanation of an alkene is stereospecific, meaning the relative stereochemistry of the substituents on the double bond is retained in the cyclopropane product. For substrates containing a directing group, such as an allylic alcohol, the zinc reagent can coordinate with the hydroxyl group, directing the cyclopropanation to the same face of the double bond.[1][2] Therefore, starting with a trans-alkene and utilizing a chiral auxiliary or a substrate with a directing group can achieve high diastereoselectivity.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Diethylzinc, often used in the Furukawa modification of the Simmons-Smith reaction, is highly pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe and cannula techniques. Diiodomethane is a toxic irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Organolithium reagents, if used for the ketone synthesis, are also highly reactive and require careful handling under inert conditions.

Troubleshooting Guides

Part 1: Diastereoselective Cyclopropanation (Simmons-Smith Reaction)

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Zinc-Copper Couple: Ensure the zinc-copper couple is freshly prepared and activated. Activation can be achieved by washing zinc dust with hydrochloric acid, followed by water, ethanol, and ether, and then treating with a copper(I) salt solution.
Decomposition of the Zinc Carbenoid: The organozinc carbenoid is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.
Low Reactivity of the Alkene: Electron-withdrawing groups on the alkene can decrease its nucleophilicity and slow down the reaction.[1] Consider using a more reactive cyclopropanating agent, such as that generated from diethylzinc and diiodomethane (Furukawa's modification).[1][3]
Improper Reaction Temperature: The formation of the zinc carbenoid and the subsequent cyclopropanation are often carried out at low temperatures (e.g., 0 °C to room temperature). Ensure the temperature is controlled throughout the reaction.

Issue 2: Poor Diastereoselectivity (Formation of undesired stereoisomers)

Potential Cause Troubleshooting Steps
Steric Hindrance: The Simmons-Smith reaction is sensitive to steric effects, with the cyclopropanation generally occurring on the less hindered face of the double bond.[1] If the desired diastereomer is the more sterically hindered one, a directing group strategy is necessary.
Absence of a Directing Group: For substrates like trans-cinnamic acid esters, there is no strong directing group. To enhance diastereoselectivity, consider using a chiral auxiliary on the carboxylate group or reducing the ester to the corresponding allylic alcohol (trans-cinnamyl alcohol), which can act as a directing group. The hydroxyl group will coordinate with the zinc reagent, directing the cyclopropanation syn to it.[1][2]
Suboptimal Solvent or Reagent: The choice of solvent and the nature of the zinc carbenoid can influence diastereoselectivity.[3] Experiment with different solvents (e.g., dichloromethane, 1,2-dichloroethane) and cyclopropanating reagents (e.g., Zn-Cu couple vs. Et₂Zn).

Issue 3: Presence of Significant Side Products

Potential Cause Troubleshooting Steps
Methylation of Heteroatoms: The zinc carbenoid can act as a methylating agent, especially with prolonged reaction times or excess reagent. This can be a problem if the substrate contains sensitive functional groups like alcohols or amines.[1] Monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is consumed.
Reaction with Allylic Thioethers: If the substrate contains an allylic thioether, the Simmons-Smith reagent can form a sulfur ylide, leading to a[4][5]-sigmatropic rearrangement instead of cyclopropanation.[1] If this functionality is present, it may need to be protected or an alternative cyclopropanation method should be considered.
Purification Challenges: Diastereomers can be difficult to separate by standard column chromatography. Techniques like fractional crystallization of the carboxylic acid products or their derivatives, or preparative HPLC may be necessary.[6]
Part 2: Conversion of Carboxylic Acid to Methyl Ketone (Weinreb Ketone Synthesis)

Issue 1: Low Yield of the Ketone

Potential Cause Troubleshooting Steps
Incomplete Formation of the Weinreb Amide: The conversion of the carboxylic acid to the Weinreb amide is a critical step. Ensure complete activation of the carboxylic acid (e.g., conversion to the acid chloride) and use a suitable coupling reagent. Monitor the reaction by TLC or NMR to confirm the formation of the amide.
Decomposition of the Weinreb Amide: Weinreb amides can be sensitive to strongly basic or acidic conditions. Ensure the reaction conditions for the subsequent Grignard or organolithium addition are well-controlled, particularly the temperature.
Over-addition of the Organometallic Reagent: A common side reaction is the addition of a second equivalent of the organometallic reagent to the newly formed ketone, leading to a tertiary alcohol.[4][7][8] To minimize this, use a stoichiometric amount of the organometallic reagent and maintain a low reaction temperature (e.g., -78 °C to 0 °C). The reaction should be quenched at low temperature.[4]
Decomposition of the Organometallic Reagent: Ensure the Grignard or organolithium reagent is of high quality and titrated before use. The reaction must be carried out under strictly anhydrous and inert conditions.

Issue 2: Difficulty in Purifying the Final Product

Potential Cause Troubleshooting Steps
Presence of Unreacted Weinreb Amide: If the reaction did not go to completion, the starting amide can be a major impurity. Optimize the reaction time and temperature to ensure full conversion. The amide can often be separated from the ketone by column chromatography.
Presence of the Tertiary Alcohol Byproduct: The over-addition product can be difficult to separate from the desired ketone. Careful column chromatography with an appropriate solvent system is usually effective.
Emulsion during Aqueous Workup: The workup of organometallic reactions can sometimes lead to emulsions. Use of saturated ammonium chloride solution for quenching and brine washes can help to break up emulsions.

Data Presentation

The following tables summarize quantitative data for the key reaction steps. Please note that optimal conditions can vary depending on the specific substrate and scale.

Table 1: Diastereoselective Simmons-Smith Cyclopropanation of Cinnamyl Alcohol Derivatives

EntrySubstrateCyclopropanating AgentSolventTemp (°C)Time (h)Diastereomeric Ratio (dr)Yield (%)Reference
1trans-Cinnamyl alcoholEt₂Zn, CH₂I₂CH₂Cl₂0 to 2512>20:174[3]
2trans-Cinnamyl alcoholZn-Cu, CH₂I₂EtherReflux48-63[9]
3Protected trans-cinnamyl alcoholEt₂Zn, CH₂I₂Toluene-17-84:1684[3]

Table 2: Weinreb Ketone Synthesis from Carboxylic Acids

EntryCarboxylic Acid DerivativeOrganometallic ReagentSolventTemp (°C)Time (h)Yield (%)Reference
1N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamidePhMgClTHF--93[10]
2α-siloxy Weinreb amiden-BuLiTHF-782.583[7]
3N-Boc-proline Weinreb amideVinylMgBrTHF-78 to 0190[7]

Experimental Protocols

Protocol 1: Diastereoselective Cyclopropanation of trans-Cinnamyl Alcohol

This protocol is adapted from literature procedures for the hydroxyl-directed Simmons-Smith cyclopropanation.[3]

  • Preparation: Under an argon atmosphere, a solution of diethylzinc (1.1 M in toluene, 2.2 equivalents) is added to a flame-dried round-bottom flask containing anhydrous dichloromethane at 0 °C.

  • Addition of Diiodomethane: Diiodomethane (2.2 equivalents) is added dropwise to the stirred solution at 0 °C. The mixture is stirred for 30 minutes at this temperature.

  • Substrate Addition: A solution of trans-cinnamyl alcohol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the (1R,2R)-2-phenylcyclopropyl)methanol.

Protocol 2: Weinreb Ketone Synthesis from (1R,2R)-2-Phenylcyclopropanecarboxylic Acid

This protocol involves a two-step procedure: formation of the Weinreb amide followed by reaction with an organometallic reagent.[4][7]

Step 2a: Formation of the Weinreb Amide

  • Acid Chloride Formation: To a solution of (1R,2R)-2-phenylcyclopropanecarboxylic acid (1.0 equivalent) in anhydrous dichloromethane, oxalyl chloride (1.2 equivalents) is added dropwise at 0 °C, followed by a catalytic amount of DMF. The mixture is stirred at room temperature until gas evolution ceases. The solvent and excess oxalyl chloride are removed under vacuum.

  • Amide Formation: The crude acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents) in dichloromethane. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Workup and Purification: The reaction mixture is washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude Weinreb amide is purified by column chromatography.

Step 2b: Reaction with Methylmagnesium Bromide

  • Preparation: The purified Weinreb amide (1.0 equivalent) is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere.

  • Grignard Addition: A solution of methylmagnesium bromide (1.1 equivalents, e.g., 3.0 M in ether) is added dropwise to the stirred solution at -78 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1-3 hours. The progress is monitored by TLC.

  • Workup: The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude this compound is purified by column chromatography on silica gel.

Visualizations

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_cyclopropanation Part 1: Diastereoselective Cyclopropanation cluster_ketone_synthesis Part 2: Weinreb Ketone Synthesis Start Start Cinnamyl_Alcohol trans-Cinnamyl Alcohol Start->Cinnamyl_Alcohol Simmons_Smith Simmons-Smith Reaction (Et2Zn, CH2I2) Cinnamyl_Alcohol->Simmons_Smith Cyclopropyl_Alcohol (1R,2R)-2-Phenylcyclopropyl methanol Simmons_Smith->Cyclopropyl_Alcohol Oxidation Oxidation Cyclopropyl_Alcohol->Oxidation Carboxylic_Acid (1R,2R)-2-Phenylcyclopropane carboxylic Acid Oxidation->Carboxylic_Acid Weinreb_Amide_Formation Weinreb Amide Formation Carboxylic_Acid->Weinreb_Amide_Formation Weinreb_Amide N-methoxy-N-methyl- (1R,2R)-2-phenylcyclopropane carboxamide Weinreb_Amide_Formation->Weinreb_Amide Grignard_Reaction Grignard Reaction (MeMgBr) Weinreb_Amide->Grignard_Reaction Target_Ketone 1-[(1R,2R)-2-phenylcyclopropyl] ethanone Grignard_Reaction->Target_Ketone End End Target_Ketone->End

Caption: Overall experimental workflow for the synthesis.

troubleshooting_cyclopropanation Problem Low Diastereoselectivity in Cyclopropanation Check_Directing_Group Is a directing group (e.g., -OH) present? Problem->Check_Directing_Group No_Directing_Group No Check_Directing_Group->No_Directing_Group No Yes_Directing_Group Yes Check_Directing_Group->Yes_Directing_Group Yes Add_Directing_Group Consider converting ester to allylic alcohol. No_Directing_Group->Add_Directing_Group Check_Sterics Is desired diastereomer sterically hindered? Yes_Directing_Group->Check_Sterics Yes_Sterics Yes Check_Sterics->Yes_Sterics Yes No_Sterics No Check_Sterics->No_Sterics No Directing_Group_Strategy Directing group strategy is essential. Yes_Sterics->Directing_Group_Strategy Optimize_Conditions Optimize solvent and/ or cyclopropanating agent. No_Sterics->Optimize_Conditions

Caption: Troubleshooting logic for low diastereoselectivity.

troubleshooting_weinreb Problem Low Ketone Yield in Weinreb Synthesis Check_Overaddition Is tertiary alcohol byproduct observed? Problem->Check_Overaddition Yes_Overaddition Yes Check_Overaddition->Yes_Overaddition Yes No_Overaddition No Check_Overaddition->No_Overaddition No Lower_Temp Lower reaction temperature (e.g., to -78 °C). Yes_Overaddition->Lower_Temp Stoichiometry Use stoichiometric amount of Grignard reagent. Yes_Overaddition->Stoichiometry Check_Amide Is Weinreb amide starting material consumed? No_Overaddition->Check_Amide No_Amide_Consumed No Check_Amide->No_Amide_Consumed No Yes_Amide_Consumed Yes Check_Amide->Yes_Amide_Consumed Yes Check_Grignard Check Grignard reagent activity (titrate). No_Amide_Consumed->Check_Grignard Decomposition Consider decomposition of starting material or product. Yes_Amide_Consumed->Decomposition

Caption: Troubleshooting logic for the Weinreb ketone synthesis.

References

stability and degradation of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone. This information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound?

A1: The stability of this compound can be affected by several factors, including:

  • pH: The compound may be susceptible to degradation under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can lead to thermal degradation.

  • Light: Exposure to ultraviolet (UV) or even ambient light may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure, which includes a ketone, a phenyl group, and a cyclopropyl ring, several degradation pathways are plausible:

  • Photodegradation: The ketone functional group is a chromophore that can absorb UV light, potentially leading to Norrish Type I or Type II reactions. This can result in cleavage of the bond between the carbonyl group and the cyclopropyl ring or the acetyl group.

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring may undergo protonation followed by ring opening to form a more stable carbocation, which can then react further to yield various degradation products.

  • Oxidative Degradation: The phenyl ring and the benzylic position are susceptible to oxidation, which could lead to the formation of hydroxylated or ring-opened products. The ketone itself can also be a site of oxidation.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo rearrangements or fragmentation. The strained cyclopropyl ring, in particular, might be prone to thermal rearrangement.

Q3: Are there any recommended storage conditions to ensure the stability of this compound?

A3: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store at controlled room temperature or refrigerated (2-8 °C), protected from heat sources.

  • Light: Protect from light by storing in an amber vial or in a dark place.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH: Maintain a neutral pH environment if in solution.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in storage. PhotodegradationStore the compound in an amber, tightly sealed vial in a dark location.
Thermal degradationStore at a lower, controlled temperature (e.g., refrigerated).
OxidationPurge the storage container with an inert gas like nitrogen or argon before sealing.
Appearance of unknown peaks in HPLC analysis after experimental work-up. Degradation due to acidic or basic conditions in the work-up.Neutralize the sample immediately after the reaction. Use milder acids or bases if possible.
Degradation due to exposure to strong light during the experiment.Conduct the experiment under amber lighting or protect the reaction vessel from light.
Inconsistent analytical results between batches. Inconsistent storage conditions.Ensure all batches are stored under the same recommended conditions.
Contamination with oxidizing agents.Use high-purity solvents and reagents to avoid introducing contaminants.

Experimental Protocols

For researchers investigating the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Forced Degradation Study Protocol

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified duration.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (untreated stock solution), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Data Presentation

The following table presents hypothetical quantitative data from a forced degradation study to illustrate the potential stability profile of this compound. Note: This data is for illustrative purposes only and is not based on actual experimental results for this specific compound.

Stress Condition Assay of Parent Compound (%) Total Impurities (%) Major Degradant 1 (%) Major Degradant 2 (%)
Control99.80.2--
0.1 M HCl, 60°C, 24h85.214.89.5 (ring-opened product)3.1
0.1 M NaOH, 60°C, 24h92.57.54.2 (enolization product)1.8
3% H₂O₂, RT, 24h88.911.17.3 (oxidized phenyl ring)2.5
Heat (80°C), 48h95.14.92.8 (rearrangement product)1.1
UV Light (254nm), 8h78.421.615.2 (Norrish Type I product)4.7

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution acid Acidic Stress prep->acid base Basic Stress prep->base oxide Oxidative Stress prep->oxide thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc eval Identify & Quantify Degradants hplc->eval

Forced Degradation Experimental Workflow

degradation_pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acid parent->acid leads to light Light parent->light leads to oxidant Oxidant parent->oxidant leads to ring_opened Ring-Opened Products acid->ring_opened formation of norrish Norrish Type I/II Products light->norrish formation of oxidized Oxidized Products oxidant->oxidized formation of

Potential Degradation Pathways

troubleshooting_logic start Inconsistent Results or Degradation Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_protocol Review Experimental Protocol (pH, Temp, Light Exposure) protocol_ok Protocol OK? check_protocol->protocol_ok storage_ok->check_protocol Yes implement_storage Implement Recommended Storage storage_ok->implement_storage No modify_protocol Modify Protocol (e.g., use milder conditions) protocol_ok->modify_protocol No end Stability Improved protocol_ok->end Yes implement_storage->end modify_protocol->end

Troubleshooting Logic Flow

overcoming challenges in the characterization of phenylcyclopropyl ketones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of phenylcyclopropyl ketones.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for a simple phenylcyclopropyl ketone?

A1: The electronic environment of phenylcyclopropyl ketones results in characteristic chemical shifts. The phenyl group protons typically appear in the aromatic region (δ 7.4-8.1 ppm), while the cyclopropyl protons are found in the upfield region (δ 1.0-2.7 ppm). The carbonyl carbon has a distinct downfield shift in the ¹³C NMR spectrum. Below is a table summarizing these typical values.[1][2][3]

Q2: What is the expected base peak in the mass spectrum of phenylcyclopropyl ketone?

A2: The most common fragmentation pathway for ketones is α-cleavage, where the bond adjacent to the carbonyl group is broken.[4][5][6] For phenylcyclopropyl ketone, this results in the formation of a stable benzoyl cation (C₆H₅CO⁺), which is typically the base peak at m/z 105.[2]

Q3: Are there any specific safety precautions for handling phenylcyclopropyl ketones?

A3: Yes, phenylcyclopropyl ketones can be irritants. It is recommended to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. They may cause skin, eye, and respiratory irritation.

Troubleshooting Guide

NMR Spectroscopy Issues

Q4: Why does the cyclopropyl region of my ¹H NMR spectrum show a complex and overlapping multiplet instead of clean signals?

A4: The protons on a cyclopropyl ring form a tightly coupled spin system. The geminal (on the same carbon) and vicinal (on adjacent carbons) coupling constants are often of similar magnitude, leading to complex splitting patterns that do not follow the simple n+1 rule.[7][8][9][10][11] This results in what is often described as a complex multiplet.

  • Potential Cause: Second-order spectral effects are occurring because the chemical shift difference between the coupled protons (in Hz) is not significantly larger than the coupling constant (J).[8]

  • Recommended Solutions:

    • Increase Spectrometer Field Strength: Recording the spectrum on a higher field instrument (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion in Hz, which can simplify the splitting patterns and reduce overlap.

    • Use a Different Solvent: Changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce small changes in the chemical shifts of the protons, potentially resolving the overlap.[12]

    • Spectral Simulation: Using NMR simulation software can help to deconstruct the complex multiplet by allowing you to input estimated chemical shifts and coupling constants to match the experimental spectrum.

Q5: The aromatic region of my ¹H NMR spectrum is just a broad, unresolved multiplet. How can I assign the peaks?

A5: Overlapping signals in the aromatic region are common, especially with unsubstituted or symmetrically substituted phenyl rings.

  • Potential Cause: Accidental overlap of signals from the ortho, meta, and para protons.[7]

  • Recommended Solutions:

    • 2D NMR Spectroscopy: A 2D COSY (Correlation Spectroscopy) experiment can help identify which aromatic protons are coupled to each other. A 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment can correlate the protons to the carbons in the phenyl ring, aiding in definitive assignments.

    • Change the Solvent: As with the cyclopropyl protons, using a different deuterated solvent can alter the chemical shifts of the aromatic protons and may resolve the multiplet.[12]

Mass Spectrometry Issues

Q6: I don't see the molecular ion peak in my mass spectrum. Is my sample impure?

A6: Not necessarily. While the absence of a molecular ion (M⁺) peak can sometimes indicate sample degradation, it is also a common occurrence for certain classes of compounds, including some ketones.

  • Potential Cause: The molecular ion may be unstable and undergo rapid fragmentation upon ionization. For phenylcyclopropyl ketones, the α-cleavage to form the highly stable benzoyl cation (m/z 105) is a very favorable process, which can lead to a very weak or absent molecular ion peak.[5][6][13]

  • Recommended Solutions:

    • Use a Softer Ionization Technique: Electron Impact (EI) is a high-energy ionization method that can cause extensive fragmentation. Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are "softer" and more likely to yield a detectable molecular ion or a protonated molecule ([M+H]⁺).

    • Look for Expected Fragments: Even without a clear molecular ion, the presence of characteristic fragments like the benzoyl cation (m/z 105) and the phenyl cation (m/z 77, from loss of CO from the benzoyl cation) can provide strong evidence for the structure.[2]

Q7: My mass spectrum shows unexpected peaks. Could this be due to ring opening of the cyclopropyl group?

A7: Yes, while α-cleavage is dominant, fragmentation involving the cyclopropyl ring is also possible.

  • Potential Cause: The strained cyclopropyl ring can undergo rearrangement or fragmentation upon ionization, leading to ring-opened radical cations.

  • Recommended Solutions:

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of the fragment ions. This can help to distinguish between simple fragmentation and rearrangement products.

    • Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, you can select a specific fragment ion and induce further fragmentation. This can provide more detailed structural information and help to elucidate complex fragmentation pathways.

Crystallization and Purification Issues

Q8: My phenylcyclopropyl ketone product is an oil and won't crystallize. How can I obtain a solid for X-ray crystallography?

A8: Many phenylcyclopropyl ketones are liquids or low-melting solids at room temperature, making crystallization challenging.[14]

  • Potential Cause: The compound may have a low melting point, or impurities may be inhibiting crystallization.

  • Recommended Solutions:

    • Solvent Screening: Systematically screen a wide range of solvents with varying polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[15][16]

    • Slow Evaporation: Dissolve the oily product in a small amount of a volatile solvent (e.g., dichloromethane or diethyl ether) and allow the solvent to evaporate slowly and undisturbed in a loosely capped vial.[17]

    • Vapor Diffusion: Place a small, open vial containing your compound dissolved in a solvent inside a larger, sealed jar that contains a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent will slowly diffuse into the solution, gradually reducing the solubility and promoting crystal growth.[17]

    • Seeding: If you have a tiny amount of solid material, you can add it as a "seed" to a supersaturated solution to initiate crystallization.[17]

Q9: I suspect my sample contains byproducts from the synthesis. How can I purify it effectively?

A9: Common byproducts in the synthesis of phenylcyclopropyl ketones can include starting materials or side-products from unintended reactions.

  • Potential Cause: Incomplete reaction or side reactions such as aldol condensation or ring-opening of the cyclopropyl group.

  • Recommended Solutions:

    • Column Chromatography: This is the most common method for purifying organic compounds. Use a silica gel column and a solvent system of appropriate polarity (e.g., a hexane/ethyl acetate gradient) to separate your product from impurities.

    • Bisulfite Extraction: If you have aldehyde impurities, you can selectively remove them by extraction with a saturated sodium bisulfite solution. The bisulfite forms a charged adduct with the aldehyde, which is soluble in the aqueous layer.[18][19]

    • Recrystallization: If you can successfully crystallize your product, recrystallization is an excellent way to improve its purity.[15][16]

Data and Protocols

Quantitative Data Summary

Table 1: Typical NMR and MS Data for Phenylcyclopropyl Ketone

Data TypeGroupTypical Chemical Shift / m/z
¹H NMR Phenyl (ortho)δ 8.01 ppm (m)
Phenyl (meta/para)δ 7.4-7.6 ppm (m)
Cyclopropyl (CH)δ 2.65 ppm (m)
Cyclopropyl (CH₂)δ 1.0-1.3 ppm (m)
¹³C NMR Carbonyl (C=O)δ 199.5 ppm
Phenyl (ipso-C)δ 137.9 ppm
Phenyl (CH)δ 128.0-132.8 ppm
Cyclopropyl (CH)δ 17.5 ppm
Cyclopropyl (CH₂)δ 11.7 ppm
Mass Spec. Molecular Ion [M]⁺m/z 146
Base Peak [C₆H₅CO]⁺m/z 105
Fragment [C₆H₅]⁺m/z 77

Data is for the parent compound, cyclopropyl(phenyl)methanone, and may vary with substitution.[1][2][3]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Sample Weighing: Accurately weigh 5-10 mg of the purified phenylcyclopropyl ketone.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, add a small amount of an internal standard with a known chemical shift that does not overlap with the sample signals (e.g., tetramethylsilane, TMS).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Follow the instrument's standard procedures for locking, shimming, and tuning before acquiring the spectrum.

Protocol 2: General Method for Crystallization of an Oily Ketone

  • Solvent Selection: In a small test tube, add a few drops of a solvent to a small amount of your oily product. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk of your oily product in a small Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the oil is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod just below the surface of the solution. Alternatively, add a seed crystal.

  • Further Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_final Final Confirmation start Synthesized Product (Crude Mixture) purification Purification (e.g., Column Chromatography) start->purification pure_sample Purified Phenylcyclopropyl Ketone purification->pure_sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_sample->nmr ms Mass Spectrometry (EI, ESI, HRMS) pure_sample->ms other Other Techniques (IR, Elemental Analysis) pure_sample->other crystallography Crystallization & X-ray Diffraction pure_sample->crystallography If solid or crystallizable structure Structure Confirmed nmr->structure ms->structure other->structure crystallography->structure troubleshooting_nmr start Complex/Overlapping ¹H NMR Spectrum q1 Is the issue in the cyclopropyl region? start->q1 q2 Is the issue in the aromatic region? start->q2 sol1 Cause: Tight coupling, second-order effects. Solutions: 1. Use higher field NMR. 2. Change solvent. 3. Perform spectral simulation. q1->sol1 Yes sol2 Cause: Accidental signal overlap. Solutions: 1. Run 2D NMR (COSY, HMBC). 2. Change solvent. q2->sol2 Yes

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral cyclopropyl ketone, 1-[(1R,2R)-2-phenylcyclopropyl]ethanone, is a valuable building block in medicinal chemistry and materials science. Its specific stereochemistry is crucial for its biological activity and material properties. This guide provides a comparative analysis of two prominent asymmetric synthetic routes to this target molecule: the Organocatalytic Michael-Initiated Ring Closure (MIRC) and the Chiral Sulfonium Ylide-mediated Corey-Chaykovsky Reaction.

At a Glance: Comparison of Synthetic Routes

ParameterOrganocatalytic MIRCChiral Sulfonium Ylide (Corey-Chaykovsky)
Starting Materials Benzalacetone, Diethyl bromomalonateBenzalacetone, Chiral sulfide, Methylating agent
Catalyst/Reagent Chiral diphenylprolinol TMS etherChiral sulfonium salt, Base
Key Transformation Asymmetric Michael addition followed by intramolecular alkylationAsymmetric conjugate addition of a sulfur ylide
Typical Yield HighGood to High
Enantiomeric Excess (ee) Excellent (>95%)High (>90%)
Diastereoselectivity Excellent (trans-selective)Good to Excellent (trans-selective)
Reaction Conditions Mild, ambient temperatureGenerally low temperatures
Scalability Potentially scalableScalability can be a concern due to stoichiometry of the chiral reagent

Synthetic Route 1: Organocatalytic Michael-Initiated Ring Closure (MIRC)

This approach utilizes a chiral secondary amine catalyst to facilitate an asymmetric Michael addition of a malonate derivative to benzalacetone. The resulting enolate then undergoes an intramolecular cyclization to furnish the desired cyclopropane ring with high stereocontrol.

Experimental Protocol

Step 1: Catalyst Preparation (if not commercially available) Chiral diphenylprolinol TMS ether can be synthesized from commercially available (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol.

Step 2: Asymmetric Cyclopropanation To a solution of benzalacetone (1.0 mmol) and diethyl bromomalonate (1.2 mmol) in an appropriate solvent (e.g., toluene, CH2Cl2) is added the chiral diphenylprolinol TMS ether catalyst (10-20 mol%). The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica gel.

Synthetic Route 2: Chiral Sulfonium Ylide-mediated Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with an α,β-unsaturated ketone. By employing a chiral sulfide to generate the ylide, the cyclopropanation can be rendered highly enantioselective. The reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular ring closure.

Experimental Protocol

Step 1: Preparation of the Chiral Sulfonium Salt The chiral sulfide is reacted with a suitable alkylating agent (e.g., methyl iodide or trimethyloxonium tetrafluoroborate) to form the corresponding sulfonium salt.

Step 2: In situ Generation of the Chiral Sulfonium Ylide and Cyclopropanation To a cooled solution (-78 °C) of the chiral sulfonium salt (1.1 mmol) in a suitable solvent (e.g., THF) is added a strong base (e.g., n-BuLi, NaHMDS). After stirring for a short period, a solution of benzalacetone (1.0 mmol) in the same solvent is added dropwise. The reaction is stirred at low temperature for several hours until completion (monitored by TLC). The reaction is then quenched, and the product is isolated and purified by column chromatography.

Logical Workflow for Route Selection

G start Define Target: This compound decision Key Considerations start->decision route1 Organocatalytic MIRC conclusion1 Preferred for high ee and catalytic nature. route1->conclusion1 route2 Chiral Sulfonium Ylide (Corey-Chaykovsky) conclusion2 Viable alternative, especially if catalyst is unavailable. route2->conclusion2 ee High Enantioselectivity (>95% ee) decision->ee yield High Yield decision->yield conditions Mild Conditions decision->conditions reagent Catalytic vs. Stoichiometric Chiral Source decision->reagent ee->route1 Excellent ee->route2 High yield->route1 High yield->route2 Good to High conditions->route1 Ambient Temp conditions->route2 Low Temp reagent->route1 Catalytic reagent->route2 Stoichiometric

Caption: Decision workflow for selecting a synthetic route.

Summary and Outlook

Both the organocatalytic MIRC and the chiral sulfonium ylide-mediated Corey-Chaykovsky reaction provide effective and highly stereoselective methods for the synthesis of this compound. The choice between the two routes may depend on factors such as the availability and cost of the chiral catalyst/reagent, desired scale of the reaction, and tolerance to cryogenic conditions. The organocatalytic approach offers the advantage of using a catalytic amount of the chiral source under mild conditions, making it an attractive option for sustainable and scalable synthesis. Further developments in catalyst design and reaction engineering are expected to enhance the efficiency and applicability of these powerful synthetic tools.

Reactivity Under Scrutiny: A Comparative Analysis of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone and Other Chiral Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chiral ketone building block is a critical decision that can significantly impact the efficiency and stereochemical outcome of a synthetic route. This guide provides an objective comparison of the reactivity of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone with other classes of chiral ketones, supported by experimental data to inform rational substrate selection in asymmetric synthesis.

The unique structural features of this compound, possessing a strained cyclopropyl ring adjacent to the carbonyl group and a chiral center in close proximity, impart distinct reactivity compared to more common chiral ketones such as α-chiral acyclic ketones and cyclic ketones. This comparison will focus on two key reaction types: asymmetric reduction of the carbonyl group and Baeyer-Villiger oxidation, providing a lens through which to examine electronic and steric effects on reactivity and stereoselectivity.

Comparative Reactivity Data

The following tables summarize quantitative data from various studies on the asymmetric reduction and Baeyer-Villiger oxidation of this compound and representative examples of other chiral ketones. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature; therefore, this analysis draws upon data from different reports to highlight general reactivity trends.

Table 1: Asymmetric Reduction of Chiral Ketones

Ketone SubstrateCatalyst/ReagentReducing AgentSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
This compoundLactobacillus fermentum P1 (whole cell)GlucoseBuffer (pH 6.2)30309999 (for S-alcohol)[1]
Acetophenone[RuCl₂(p-cymene)]₂ / (-)-ephedrine HClHCOOH/NEt₃WaterRT-99.375 (for S-alcohol)[2]
2-ChloroacetophenoneChiral Lactam Alcohol 2 (10 mol%)BH₃THFRT--91 (for S-alcohol)[3]
α-TetraloneChiral Lactam Alcohol 2 (10 mol%)BH₃THFRT--85 (for R-alcohol)[3]

Table 2: Baeyer-Villiger Oxidation of Chiral Ketones

Ketone SubstrateOxidantCatalystSolventTemp (°C)Time (h)Yield (%)Migratory ProductReference
This compoundm-CPBA-CH₂Cl₂4548High (qualitative)Phenylcyclopropyl acetate[4]
(±)-2-ArylcyclohexanoneH₂O₂Chiral Bisflavin----Kinetic Resolution[5]
CamphorPeroxymonosulfuric acid-----Lactone[6]

Discussion of Reactivity

The reactivity of a ketone is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric factors.[7]

This compound: The cyclopropyl group, with its high p-character C-C bonds, can electronically interact with the adjacent carbonyl group. This interaction can influence the electron density at the carbonyl carbon. Sterically, the phenylcyclopropyl moiety presents a significant chiral environment, which can lead to high stereoselectivity in reactions. In the asymmetric reduction using Lactobacillus fermentum P1, the excellent conversion and enantiomeric excess suggest that the enzyme's active site can effectively accommodate the substrate and achieve highly stereoselective hydride delivery.[1] In the Baeyer-Villiger oxidation, the migration of the more substituted and electronically activated phenylcyclopropyl group is generally favored.[4][5]

α-Chiral Acyclic Ketones (e.g., 2-Chloroacetophenone): These ketones are widely used in asymmetric synthesis. Their reactivity is influenced by the nature of the α-substituent. Electron-withdrawing groups, such as the chlorine atom in 2-chloroacetophenone, increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates. The stereochemical outcome of their reactions is dependent on the ability of the chiral catalyst to differentiate between the two faces of the prochiral carbonyl group.[3]

Cyclic Ketones (e.g., α-Tetralone, Camphor): The reactivity of cyclic ketones is influenced by ring strain. The conversion of a planar sp² carbonyl carbon to a tetrahedral sp³ carbon in the product or intermediate can be favored if it relieves ring strain. Camphor, a bicyclic ketone, exhibits distinct reactivity due to its rigid and sterically hindered structure.[6] The Baeyer-Villiger oxidation of cyclic ketones leads to the formation of lactones, a transformation of significant synthetic utility.[5][6]

Experimental Protocols

Asymmetric Reduction of this compound using Lactobacillus fermentum P1

This protocol is based on the methodology described by Kayan et al. (2021).[1]

Materials:

  • 1-(benzo[d][8][9]dioxol-5-yl)ethanone (structurally similar to the target ketone, data used for analogy)

  • Freeze-dried whole-cells of Lactobacillus fermentum P1

  • Glucose

  • Phosphate buffer (pH 6.20)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, suspend the freeze-dried whole-cells of Lactobacillus fermentum P1 in the phosphate buffer.

  • Add glucose as a co-substrate for cofactor regeneration.

  • Add 1-(benzo[d][8][9]dioxol-5-yl)ethanone to the reaction mixture.

  • Incubate the reaction at 30 °C with agitation (193 rpm) for 30 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography.

  • Determine the conversion rate and enantiomeric excess by chiral HPLC analysis.

Baeyer-Villiger Oxidation of a Ketone using m-CPBA

This is a general procedure based on the example provided by Organic Chemistry Portal.[4]

Materials:

  • Ketone substrate (e.g., this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the ketone (1.0 equiv) in DCM in a round-bottom flask.

  • Add m-CPBA (85%, 2.0 equiv) to the solution.

  • Stir the mixture at 45 °C for 48 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Wash the mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester or lactone by column chromatography.

Visualizing Reaction Pathways

To illustrate the logical flow of the compared reactions, the following diagrams are provided.

Asymmetric_Reduction_Workflow cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product Ketone Chiral Ketone Catalyst Chiral Catalyst / Biocatalyst Ketone->Catalyst Asymmetric Reduction Alcohol Chiral Alcohol Catalyst->Alcohol ReducingAgent Reducing Agent ReducingAgent->Catalyst Baeyer_Villiger_Workflow cluster_start Starting Material cluster_reagents Reagent cluster_product Product Ketone Chiral Ketone Oxidant Peroxyacid (e.g., m-CPBA) Ketone->Oxidant Baeyer-Villiger Oxidation EsterLactone Ester or Lactone Oxidant->EsterLactone

References

Chiral HPLC Analysis of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone: A Comparative Guide to Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the purity, efficacy, and safety of chiral compounds. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the chiral analysis of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone, a valuable chiral building block in organic synthesis. We present a primary method utilizing a widely successful polysaccharide-based chiral stationary phase and a modern alternative using supercritical fluid chromatography (SFC), supported by representative experimental data and detailed protocols.

Comparison of Chiral Separation Techniques

The separation of enantiomers of this compound can be effectively achieved using chiral chromatography. The choice of methodology and stationary phase is crucial for optimal resolution and accurate quantification of enantiomeric excess. Polysaccharide-based chiral stationary phases (CSPs) are renowned for their broad applicability in separating a wide array of chiral compounds, including ketones.[1][2] An alternative and increasingly popular "green" technology is supercritical fluid chromatography (SFC), which often provides faster and more efficient separations with reduced organic solvent consumption.[3]

ParameterPrimary Method: Chiral HPLCAlternative Method: Chiral SFC
Technique High-Performance Liquid ChromatographySupercritical Fluid Chromatography
Stationary Phase CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))CHIRALCEL® OD-H
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)CO2 / Methanol (85:15, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C35°C
Detection UV at 254 nmUV at 254 nm
Back Pressure ~50-100 bar150 bar
Analysis Time ~15 min~5 min
Solvent Usage High (organic)Low (organic), primarily CO2
Environmental Impact HigherLower

Experimental Protocols

Detailed methodologies for the primary chiral HPLC method and the alternative chiral SFC method are provided below. These protocols are based on established practices for the separation of aromatic ketones and related chiral molecules.

Primary Method: Chiral HPLC Protocol

This method employs a widely used polysaccharide-based chiral stationary phase under normal phase conditions.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, a manual or autosampler injector, a column thermostat, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Enantiomeric Excess (ee) Calculation:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100 Where Area1 and Area2 are the peak areas of the major and minor enantiomers, respectively.

Alternative Method: Chiral Supercritical Fluid Chromatography (SFC) Protocol

SFC offers a faster and more environmentally friendly approach to chiral separations.

1. Instrumentation:

  • An SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back pressure regulator, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Dissolve the sample of this compound in methanol to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Enantiomeric Excess (ee) Calculation:

  • The enantiomeric excess is calculated using the same formula as in the HPLC method, based on the peak areas of the two enantiomers.

Workflow for Chiral HPLC Analysis

The general workflow for determining the enantiomeric excess of a chiral compound using HPLC is illustrated below. This process begins with sample preparation, followed by chromatographic separation and data analysis to yield the final enantiomeric excess value.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate result result calculate->result Enantiomeric Excess

References

Navigating Chirality: A Comparative Guide to Validating the Absolute Configuration of 2-Phenylcyclopropyl Ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical step in ensuring stereochemical purity, which directly impacts biological activity and safety. This guide provides a comprehensive comparison of modern analytical methods for validating the absolute configuration of chiral ketones, with a focus on 2-phenylcyclopropyl ethanone and its analogs.

The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can lead to significantly different pharmacological and toxicological profiles between enantiomers. Regulatory bodies worldwide mandate the thorough characterization of chiral drug substances, making the validation of absolute configuration a non-negotiable aspect of the drug development pipeline. This guide delves into the principles, experimental protocols, and comparative advantages of key techniques, including X-ray crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Chiral High-Performance Liquid Chromatography (HPLC).

At a Glance: Comparison of Methods

MethodPrincipleSample RequirementThroughputKey AdvantageLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystalLowUnambiguous 3D structure determinationCrystal growth can be a major bottleneck
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light~5-15 mg in solutionModerateApplicable to solutions and oils; no derivatization neededRequires quantum chemical calculations for interpretation
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis lightMicrogram to milligram quantities in solutionModerate to HighSensitive to chromophores; complementary to VCDRequires a chromophore near the stereocenter
Chiral HPLC Differential interaction with a chiral stationary phaseMicrogram to milligram quantities in solutionHighExcellent for enantiomeric separation and purity assessmentIndirect method for absolute configuration assignment

X-ray Crystallography: The Gold Standard

X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[1] This is achieved by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.

Experimental Protocol
  • Crystallization: The target compound, in this case, an enantiomerically pure sample of a 2-phenylcyclopropyl ethanone derivative, is dissolved in a suitable solvent system. Crystallization is induced by slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size and quality.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates. The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, often quantified by the Flack parameter. A Flack parameter close to zero for the determined configuration and close to one for the inverted structure confirms the assignment.

Supporting Experimental Data

In a study on the chemoenzymatic synthesis of chiral cyclopropyl ketones, the absolute configuration of a trans-cyclopropane derivative was unequivocally determined by X-ray crystallography.[1]

ParameterValue
Compoundtrans-(1S,2S)-1-(2-phenylcyclopropyl)ethan-1-one analog
FormulaC₁₇H₁₆O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Flack Parameter0.05(6)
Assigned Absolute Configuration (1S, 2S)

This data demonstrates the definitive nature of X-ray crystallography in assigning the absolute configuration.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][3] By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be confidently assigned.[2][4] This technique is particularly valuable when obtaining single crystals is challenging.[2]

Experimental Protocol
  • Sample Preparation: A solution of the enantiomerically pure sample (typically 5-15 mg) is prepared in a suitable deuterated or infrared-transparent solvent (e.g., CDCl₃, CCl₄) at a concentration of 0.05-0.1 M.[4]

  • VCD Measurement: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. Multiple scans are typically averaged to achieve a good signal-to-noise ratio.

  • Quantum Chemical Calculations: The VCD spectrum of one enantiomer (e.g., the (1R, 2R) configuration of 2-phenylcyclopropyl ethanone) is calculated using Density Functional Theory (DFT).

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute configuration of the sample. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible (UV-Vis) region.[5] It is particularly sensitive to the electronic transitions of chromophores within the molecule. For 2-phenylcyclopropyl ethanone, the phenyl and carbonyl groups act as chromophores, making ECD a suitable technique.

Experimental Protocol
  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • ECD Measurement: The ECD spectrum is recorded on an ECD spectrometer, typically over a wavelength range of 200-400 nm.

  • Computational Analysis: Similar to VCD, the ECD spectrum of one enantiomer is calculated using Time-Dependent Density Functional Theory (TD-DFT).

  • Spectral Correlation: The experimental ECD spectrum is compared with the calculated spectrum to assign the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Separation

Chiral HPLC is a powerful technique for separating enantiomers and determining enantiomeric purity.[6][7][8] While it is not a primary method for determining absolute configuration, it is indispensable for isolating pure enantiomers for analysis by other techniques and can be used for configurational assignment through correlation with known standards.

Experimental Protocol
  • Column Selection: A chiral stationary phase (CSP) is selected based on the structure of the analyte. For ketones like 2-phenylcyclopropyl ethanone, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

  • Method Development: The mobile phase composition (e.g., a mixture of hexane and isopropanol for normal phase, or acetonitrile and water for reversed-phase) and flow rate are optimized to achieve baseline separation of the enantiomers.

  • Analysis: The racemic mixture is injected onto the chiral HPLC system, and the retention times of the two enantiomers are recorded.

  • Preparative Separation: For obtaining pure enantiomers for other analyses, a preparative or semi-preparative chiral column is used to collect the separated enantiomeric fractions.

Supporting Experimental Data
ParameterValue
Column Chiralpak AD-H (amylose derivative)
Mobile Phase Hexane/Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 2.0

This representative data highlights the ability of chiral HPLC to effectively separate enantiomers, a prerequisite for their individual characterization.

Visualizing the Workflow

The following diagrams illustrate the general workflow for absolute configuration determination and a comparison of the primary methods.

Absolute Configuration Workflow cluster_synthesis Synthesis & Purification cluster_analysis Absolute Configuration Determination Racemic Mixture Racemic Mixture Chiral HPLC Separation Chiral HPLC Separation Racemic Mixture->Chiral HPLC Separation Enantiomer 1 Enantiomer 1 Chiral HPLC Separation->Enantiomer 1 Enantiomer 2 Enantiomer 2 Chiral HPLC Separation->Enantiomer 2 X-ray Crystallography X-ray Crystallography Enantiomer 1->X-ray Crystallography VCD Spectroscopy VCD Spectroscopy Enantiomer 1->VCD Spectroscopy ECD Spectroscopy ECD Spectroscopy Enantiomer 1->ECD Spectroscopy Assigned Configuration Assigned Configuration X-ray Crystallography->Assigned Configuration VCD Spectroscopy->Assigned Configuration ECD Spectroscopy->Assigned Configuration

Figure 1. General workflow for the separation and absolute configuration determination of a chiral compound.

Method Comparison cluster_methods Analytical Methods cluster_requirements Key Requirements cluster_output Output Chiral Molecule Chiral Molecule X-ray X-ray Crystallography Chiral Molecule->X-ray VCD VCD Spectroscopy Chiral Molecule->VCD ECD ECD Spectroscopy Chiral Molecule->ECD Crystal Single Crystal X-ray->Crystal Solution_VCD Solution Sample VCD->Solution_VCD Solution_ECD Solution Sample (with chromophore) ECD->Solution_ECD 3D_Structure Unambiguous 3D Structure Crystal->3D_Structure Config_Correlation Configuration via Spectral Correlation Solution_VCD->Config_Correlation Solution_ECD->Config_Correlation

Figure 2. Comparison of the primary methods for absolute configuration determination.

Conclusion

The validation of the absolute configuration of 2-phenylcyclopropyl ethanone and other chiral molecules is a multifaceted task that can be approached with several powerful analytical techniques. X-ray crystallography remains the definitive method, provided that suitable crystals can be obtained. For molecules in solution or those that are difficult to crystallize, VCD and ECD spectroscopy, in conjunction with quantum chemical calculations, offer reliable alternatives. Chiral HPLC is an essential tool for the separation of enantiomers and the assessment of enantiomeric purity, which is a prerequisite for the aforementioned spectroscopic methods. The choice of method will ultimately depend on the physical properties of the compound, the available instrumentation, and the stage of the research or development process. A combination of these techniques often provides the most comprehensive and irrefutable validation of a chiral molecule's absolute configuration.

References

comparative analysis of catalysts for 2-phenylcyclopropyl ketone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-phenylcyclopropyl ketones, key structural motifs in various biologically active molecules and pharmaceutical intermediates, has been the subject of extensive research. The efficiency and stereoselectivity of this synthesis are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts, for the synthesis of 2-phenylcyclopropyl ketones and their derivatives. The performance of these catalysts is evaluated based on yield, stereoselectivity, and reaction conditions, with supporting experimental data presented for easy comparison.

Performance Comparison of Catalytic Systems

The following tables summarize the quantitative data for different catalytic approaches to the synthesis of 2-phenylcyclopropyl ketone derivatives. It is important to note that direct comparison is nuanced due to the variation in substrates and reaction conditions across different studies.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium and copper, are widely employed for the cyclopropanation of α,β-unsaturated ketones (chalcones) and alkenes. These catalysts are known for their high efficiency and the ability to induce high levels of stereoselectivity.

Catalyst SystemSubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Rh₂(OAc)₄StyreneEthyl diazoacetateCH₂Cl₂255High1.5:1 (trans:cis)-[1]
Rh₂(S-DOSP)₄StyreneEthyl diazoacetatePentane0--94:691[1]
Ru(II)-Pheox complexα,β-unsaturated carbonyl compoundsDiazoacetates---High-High[2]
Copper(I) iodide / PdCl₂(PPh₃)₂3-BromobenzophenoneDiethylamine-Reflux1779 (of precursor)--[3]
Organocatalytic Cyclopropanation

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric cyclopropanation. Chiral amines and phase-transfer catalysts are commonly used to activate the substrates and control the stereochemical outcome.

Catalyst SystemSubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Ratio (er)Reference
Cinchona alkaloid ammonium saltChalconesBromomalonatesMesitylene/aq. K₂CO₃--up to 98up to 91:9[4]
Dihydroindole-based catalystα,β-unsaturated aldehydesDimethylphenylacyl sulfonium ylide---7389% ee[5]
Biocatalytic Cyclopropanation

Biocatalysis offers a green and highly selective approach to cyclopropanation. Engineered enzymes, such as myoglobin-based carbene transferases, can catalyze the cyclopropanation of electron-deficient alkenes with high efficiency and stereoselectivity.[6][7][8]

Catalyst SystemSubstrateReagentsYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)Reference
Engineered MyoglobinElectron-deficient alkenesDiazo compoundsup to >99up to >99up to >99[6][7][8]
4-Oxalocrotonate tautomeraseCinnamaldehydesDiethyl 2-chloromalonate-up to 25:1 (dr)up to 99:1 (er)[9]

Experimental Protocols

Corey-Chaykovsky Reaction for Cyclopropanation of Chalcones

This protocol is a general procedure for the synthesis of 2-arylcyclopropyl ketones from the corresponding chalcones using a sulfur ylide.

Materials:

  • Chalcone (1.0 mmol)

  • Trimethylsulfonium iodide (1.1 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)

  • Anhydrous DMSO (5 mL)

  • Anhydrous THF (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add trimethylsulfonium iodide and anhydrous DMSO. Stir until the salt is completely dissolved.

  • In a separate flask, prepare a suspension of sodium hydride in anhydrous THF.

  • Cool the sodium hydride suspension to 0 °C and slowly add the solution of trimethylsulfonium iodide in DMSO.

  • Stir the resulting mixture at room temperature for 1 hour to generate the sulfur ylide.

  • Add a solution of the chalcone in anhydrous THF to the ylide solution at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10][11][12]

Rhodium-Catalyzed Asymmetric Cyclopropanation

This protocol describes a general procedure for the enantioselective cyclopropanation of styrene with ethyl diazoacetate using a chiral rhodium(II) catalyst.

Materials:

  • Styrene (131 mmol)

  • Rh₂(OAc)₄ (0.05 mmol) or a chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄)

  • Ethyl diazoacetate (190 mmol)

  • Dichloromethane (15 mL)

Procedure:

  • To a stirred solution of styrene and the rhodium catalyst in dichloromethane, add ethyl diazoacetate dropwise over a period of 5 hours at 25 °C.[1]

  • After the addition is complete, continue stirring the mixture until the reaction is complete (monitored by TLC or GC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the cyclopropane product.[1]

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of a comparative analysis and the general experimental workflow for catalyst screening.

G Comparative Analysis Workflow cluster_input Input cluster_catalyst_selection Catalyst Selection cluster_evaluation Evaluation Criteria cluster_output Output Define Target Molecule Define Target Molecule Transition Metals Transition Metals Define Target Molecule->Transition Metals is synthesized by Organocatalysts Organocatalysts Define Target Molecule->Organocatalysts is synthesized by Biocatalysts Biocatalysts Define Target Molecule->Biocatalysts is synthesized by Yield Yield Transition Metals->Yield Stereoselectivity Stereoselectivity Transition Metals->Stereoselectivity Reaction Conditions Reaction Conditions Transition Metals->Reaction Conditions Cost & Availability Cost & Availability Transition Metals->Cost & Availability Environmental Impact Environmental Impact Transition Metals->Environmental Impact Organocatalysts->Yield Organocatalysts->Stereoselectivity Organocatalysts->Reaction Conditions Organocatalysts->Cost & Availability Organocatalysts->Environmental Impact Biocatalysts->Yield Biocatalysts->Stereoselectivity Biocatalysts->Reaction Conditions Biocatalysts->Cost & Availability Biocatalysts->Environmental Impact Comparative Analysis Report Comparative Analysis Report Yield->Comparative Analysis Report Stereoselectivity->Comparative Analysis Report Reaction Conditions->Comparative Analysis Report Cost & Availability->Comparative Analysis Report Environmental Impact->Comparative Analysis Report

Caption: Workflow for comparative catalyst analysis.

G General Experimental Workflow for Catalyst Screening Start Start Reaction Setup Reaction Setup Start->Reaction Setup Catalyst Addition Catalyst Addition Reaction Setup->Catalyst Addition Reagent Addition Reagent Addition Catalyst Addition->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Reaction Monitoring->Reaction Monitoring Workup & Purification Workup & Purification Reaction Monitoring->Workup & Purification Reaction Complete Analysis Analysis Workup & Purification->Analysis End End Analysis->End

References

Investigating the Biological Frontier: A Comparative Guide to 1-[(1R,2R)-2-phenylcyclopropyl]ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. The 1-[(1R,2R)-2-phenylcyclopropyl]ethanone framework presents an intriguing, yet largely uncharted, territory for biological activity. While direct experimental data on the biological effects of these specific ethanone derivatives are not extensively available in current literature, a comparative analysis with structurally related and well-characterized analogs can provide valuable insights and guide future research endeavors.

This guide offers a comparative perspective by examining the biological activities of the closely related 2-phenylcyclopropylamine derivatives, most notably the renowned monoamine oxidase (MAO) inhibitor, tranylcypromine. By understanding the established pharmacology of these amine analogs, we can hypothesize potential therapeutic targets and design robust experimental strategies for the novel ethanone compounds. Furthermore, this guide details the essential experimental protocols required to initiate such an investigation.

Comparative Analysis: Amine vs. Ethanone Derivatives

The biological activity of 2-phenylcyclopropylamine derivatives is well-documented, primarily centering on their potent inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine, making their inhibitors valuable in the treatment of depression and neurodegenerative diseases. More recently, these amine derivatives have also been identified as inhibitors of lysine-specific demethylase 1 (LSD1), a target of interest in oncology.

In contrast, the biological profile of this compound derivatives remains to be elucidated. The replacement of the primary amine with an ethanone group significantly alters the molecule's electronic and steric properties, which could lead to a different pharmacological profile. Based on the broader chemical literature, molecules containing a phenylcyclopropane moiety have been investigated for a range of activities including anticancer properties. For instance, some 1-phenylcyclopropane carboxamide derivatives have demonstrated antiproliferative effects on human myeloid leukemia cell lines.[1][2]

Below is a comparative table summarizing the known activities of the amine derivatives and postulating potential activities for the ethanone derivatives that warrant investigation.

Feature2-Phenylcyclopropylamine Derivatives (e.g., Tranylcypromine)This compound Derivatives (Hypothetical)
Primary Biological Target Monoamine Oxidase (MAO-A & MAO-B), Lysine-Specific Demethylase 1 (LSD1)Unknown. Potential targets could include other enzymes where a ketone moiety is involved in binding, or it could exhibit broader cellular effects.
Established Therapeutic Area Antidepressant, anxiolytic, potential anticancer.To be determined. Given the activity of related cyclopropane structures, anticancer and anti-inflammatory activities are plausible areas of investigation.
Mechanism of Action Covalent inhibition of flavin-dependent enzymes (MAOs and LSD1).Unknown. The ethanone group could participate in hydrogen bonding or other non-covalent interactions within an enzyme's active site.

Charting the Course: Experimental Protocols for Biological Investigation

To unveil the biological activity of this compound derivatives, a systematic screening approach is necessary. The following are detailed protocols for initial, high-priority assays based on the known activities of their amine counterparts.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is crucial to determine if the ethanone derivatives retain the MAO-inhibitory activity of their amine precursors.

Principle: The activity of MAO-A and MAO-B is determined by measuring the production of hydrogen peroxide (H₂O₂) from the oxidative deamination of a substrate, such as p-tyramine or kynuramine. The H₂O₂ is detected using a fluorescent probe, like Amplex Red, in the presence of horseradish peroxidase (HRP). A decrease in fluorescence in the presence of the test compound indicates inhibition of the enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Prepare a stock solution of the substrate (e.g., 1 mM kynuramine) in the assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Compound Preparation: Dissolve the this compound derivatives in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in the assay buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Procedure:

    • In a 96-well black microplate, add 20 µL of the test compound dilution or vehicle control (DMSO in assay buffer).

    • Add 20 µL of the MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37°C.

    • To initiate the reaction, add 20 µL of the substrate solution containing Amplex Red and HRP.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Analysis: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Antiproliferative Activity Assay (MTT Assay)

Given that some related cyclopropane derivatives have shown anticancer potential, assessing the antiproliferative effects of the ethanone derivatives on cancer cell lines is a logical step.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., a panel including leukemia, breast, and lung cancer lines) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 value (the concentration of compound that inhibits cell growth by 50%).

Visualizing the Path Forward

To conceptualize the investigation process and the potential mechanisms of action, the following diagrams have been created using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of this compound Derivatives MAO_Assay MAO-A/B Inhibition Assay Synthesis->MAO_Assay Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) Synthesis->Antiproliferative_Assay Other_Assays Other Primary Assays (e.g., LSD1 inhibition) Synthesis->Other_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis MAO_Assay->SAR_Analysis Antiproliferative_Assay->SAR_Analysis Other_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Mechanism_Studies Mechanism of Action Studies SAR_Analysis->Mechanism_Studies

Proposed experimental workflow for investigating the biological activity of the target compounds.

Signaling_Pathway cluster_MAO Known Pathway of Amine Analogs cluster_Ethanone Hypothetical Pathway for Ethanone Derivatives Amine_Derivative 2-Phenylcyclopropylamine Derivative MAO Monoamine Oxidase (MAO) Amine_Derivative->MAO Inhibits Neurotransmitters Neurotransmitter Metabolism (e.g., Serotonin, Dopamine) MAO->Neurotransmitters Decreases Ethanone_Derivative 1-Phenylcyclopropyl ethanone Derivative Unknown_Target Novel Enzyme/Receptor Target Ethanone_Derivative->Unknown_Target Modulates Cellular_Process Cellular Process (e.g., Proliferation, Inflammation) Unknown_Target->Cellular_Process Affects

Comparison of the known signaling pathway of amine analogs with a hypothetical pathway for the ethanone derivatives.

References

Spectroscopic Showdown: Unmasking the (1R,2R) and (1S,2S) Isomers of 2-Phenylcyclopropyl Ethanone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Stereochemical Analysis

In the realm of chiral molecules, the subtle yet profound differences between enantiomers can have significant implications, particularly in pharmacology and materials science. This guide provides a comprehensive comparison of the spectroscopic properties of the (1R,2R) and (1S,2S) isomers of 2-phenylcyclopropyl ethanone. While these molecules are mirror images of each other, their interaction with chiral environments and certain spectroscopic techniques can reveal their distinct nature.

The Mirror Image Challenge: Identical Spectra in Achiral Environments

Enantiomers, by definition, possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS) will produce indistinguishable spectra for the (1R,2R) and (1S,2S) isomers of 2-phenylcyclopropyl ethanone. The spectra reflect the connectivity and electronic environment of the atoms within the molecule, which is the same for both enantiomers.

Below is a summary of the expected spectroscopic data for 2-phenylcyclopropyl ethanone, representative of either enantiomer or the racemic mixture.

Spectroscopic Data Summary
Spectroscopic TechniqueExpected Key Features
¹H NMR Signals corresponding to the phenyl protons (aromatic region), the cyclopropyl protons (upfield region), and the methyl protons of the ethanone group. The chemical shifts and coupling constants for the diastereotopic protons on the cyclopropane ring are expected to be identical for both enantiomers in an achiral solvent.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, the cyclopropyl carbons, and the methyl carbon. The chemical shifts will be identical for both enantiomers.
IR Spectroscopy A characteristic strong absorption band for the carbonyl (C=O) stretch of the ketone, typically around 1680-1700 cm⁻¹. Bands corresponding to C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the aromatic ring will also be present and identical for both isomers.
Mass Spectrometry The electron ionization (EI) mass spectrum will show the same molecular ion peak (M⁺) and identical fragmentation patterns for both enantiomers, as the fragmentation is governed by bond strengths and not stereochemistry.

Differentiating the Undifferentiable: Chiral Spectroscopic Techniques

To distinguish between the (1R,2R) and (1S,2S) enantiomers, it is necessary to employ specialized spectroscopic methods that introduce a chiral element. These techniques exploit the differential interaction of each enantiomer with a chiral environment or with polarized light.

Experimental Protocols for Chiral Differentiation

1. NMR Spectroscopy with Chiral Shift Reagents:

  • Principle: Chiral lanthanide shift reagents (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) are used to induce diastereomeric complexes with the enantiomers in solution. These transient diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons in the ¹H NMR spectrum.

  • Experimental Workflow:

    • Dissolve a known quantity of the 2-phenylcyclopropyl ethanone sample (either a single enantiomer or a mixture) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add small, incremental amounts of the chiral shift reagent to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition.

    • Monitor the separation of proton signals. The degree of separation (enantiomeric shift difference) is proportional to the concentration of the shift reagent.

2. Chiroptical Spectroscopy (Circular Dichroism):

  • Principle: Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra, with positive and negative Cotton effects at specific wavelengths.

  • Experimental Workflow:

    • Prepare solutions of each enantiomer and the racemic mixture in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

    • Record the CD spectrum for each sample over a relevant wavelength range (typically in the UV region where chromophores absorb).

    • The (1R,2R) and (1S,2S) isomers will exhibit CD spectra that are equal in magnitude but opposite in sign. The racemic mixture will show no CD signal.

3. Mass Spectrometry with Photoelectron Circular Dichroism (MS-PECD):

  • Principle: This advanced technique combines mass spectrometry with photoelectron circular dichroism. Chiral molecules exhibit an asymmetry in the angular distribution of photoelectrons when ionized by circularly polarized light. This asymmetry is opposite for the two enantiomers, allowing for their differentiation and quantification directly in a mass spectrometer.[1]

  • Logical Relationship:

G cluster_achiral Achiral Environment cluster_chiral Chiral Environment/Technique NMR NMR IR IR MS MS NMR_CSR NMR with Chiral Shift Reagent CD Circular Dichroism MS_PECD MS-PECD Enantiomers Enantiomers Enantiomers->NMR Identical Spectra Enantiomers->IR Identical Spectra Enantiomers->MS Identical Spectra Enantiomers->NMR_CSR Different Spectra (Diastereomeric Complexes) Enantiomers->CD Mirror-Image Spectra Enantiomers->MS_PECD Opposite Asymmetry

Figure 1. Logical workflow illustrating the spectroscopic analysis of the (1R,2R) and (1S,2S) isomers of 2-phenylcyclopropyl ethanone in achiral versus chiral environments.

Conclusion

While the (1R,2R) and (1S,2S) isomers of 2-phenylcyclopropyl ethanone are indistinguishable by standard spectroscopic methods in achiral media, their unique stereochemistry can be unequivocally determined through the application of chiral spectroscopic techniques. The choice of method will depend on the specific research question, sample availability, and instrumentation. For routine enantiomeric excess determination, NMR with chiral shift reagents is often a practical choice, while chiroptical methods like circular dichroism provide definitive proof of absolute configuration when compared to theoretical calculations or known standards. Advanced techniques like MS-PECD offer new possibilities for direct chiral analysis in complex mixtures.[1] This guide underscores the importance of selecting the appropriate analytical tool to unravel the subtle yet critical differences between enantiomers in scientific research and development.

References

A Comparative Analysis of the Reactivity of Cis- and Trans-2-Phenylcyclopropyl Ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent ring strain and unique electronic properties of the cyclopropane ring make cyclopropyl ketones valuable synthons in organic chemistry. Their reactivity is significantly influenced by the stereochemical arrangement of substituents on the three-membered ring. This guide provides a comparative analysis of the reactivity of cis- and trans-2-phenylcyclopropyl ethanone, drawing upon experimental data from closely related systems and computational studies to elucidate the factors governing their chemical behavior under various reaction conditions.

I. Relative Stability and Steric Effects

The relative stability of the cis and trans isomers of 2-phenylcyclopropyl ethanone is a key determinant of their reactivity. In the cis isomer, the phenyl and acetyl groups are on the same face of the cyclopropane ring, leading to potential steric hindrance. The trans isomer, with these groups on opposite faces, is generally considered to be the more thermodynamically stable of the two due to reduced steric strain. This difference in ground-state energy can influence the activation energies of subsequent reactions.

II. Reactivity Under Different Catalytic Conditions

The reactivity of these isomers can be dramatically different under acidic, basic, or metal-catalyzed conditions.

A. Acid-Catalyzed Reactions

Under acidic conditions, the carbonyl oxygen is protonated, activating the cyclopropane ring for nucleophilic attack and subsequent ring opening. The regioselectivity and rate of this ring-opening are influenced by the ability of the substituents to stabilize the resulting carbocationic intermediate. For 2-phenylcyclopropyl ethanone, the phenyl group can stabilize a positive charge at the adjacent carbon through resonance.

B. Base-Catalyzed Reactions

In the presence of a base, enolization of the ketone can occur. For 1-acetyl-2-phenylcyclopropane, base-catalyzed treatment can lead to cis-trans isomerization. This suggests that the acetyl group's alpha-protons are accessible for deprotonation in both isomers, leading to a common enolate intermediate. The equilibrium between the cis and trans isomers will favor the thermodynamically more stable trans form.

C. Metal-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions of aryl cyclopropyl ketones have been shown to be effective for forming new carbon-carbon bonds. In these reactions, the cyclopropane ring undergoes oxidative addition to the metal center. Studies on related systems have indicated that trans-disubstituted cyclopropanes can act as viable precursors, although increased steric hindrance can lead to lower yields compared to less substituted analogs. This implies that the trans isomer of 2-phenylcyclopropyl ethanone would be a suitable substrate, but its reactivity might be tempered by steric factors.

Computational studies on samarium(II) iodide-catalyzed intermolecular couplings of cyclopropyl ketones have revealed that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilizing effect of the aryl ring on the intermediate ketyl radical. Furthermore, ortho-substituted phenyl cyclopropyl ketones have been found to exhibit superior reactivity. This highlights the subtle electronic and steric effects that govern the reactivity in metal-catalyzed transformations and suggests that the stereochemical relationship between the phenyl and acetyl groups will be a critical factor.

III. Summary of Expected Reactivity Differences

Based on the available information for related systems, a qualitative comparison of the reactivity of cis- and trans-2-phenylcyclopropyl ethanone is summarized in the table below.

Reaction TypeExpected Relative ReactivityRationale
Thermodynamic Stability trans > cisReduced steric strain between the phenyl and acetyl groups in the trans isomer.
Acid-Catalyzed Ring Opening Dependent on transition state stabilizationThe isomer that can better stabilize the developing positive charge during ring opening will be more reactive. This is highly dependent on the specific reaction and nucleophile.
Base-Catalyzed Isomerization Both isomers can interconvertBoth isomers can form a common enolate intermediate, with the equilibrium favoring the more stable trans isomer.
Nickel-Catalyzed Cross-Coupling trans isomer is a viable substrateWhile viable, the reactivity of the trans isomer may be attenuated by steric hindrance compared to less substituted cyclopropanes.

IV. Experimental Protocols

Detailed experimental protocols for the synthesis and reaction of cyclopropyl ketones can be found in the cited literature. The following provides a general workflow for comparing the reactivity of the cis and trans isomers.

experimental_workflow cluster_synthesis Isomer Synthesis & Separation cluster_reaction Reactivity Comparison cluster_analysis Analysis synthesis Synthesis of a mixture of cis- and trans-2-phenylcyclopropyl ethanone separation Chromatographic Separation (e.g., column chromatography, HPLC) synthesis->separation cis_reaction Reaction of pure cis-isomer under defined conditions (e.g., acid, base, metal catalyst) separation->cis_reaction trans_reaction Reaction of pure trans-isomer under the same defined conditions separation->trans_reaction kinetic_monitoring Kinetic Monitoring (e.g., GC, NMR, HPLC) to determine reaction rates cis_reaction->kinetic_monitoring product_characterization Product Characterization (e.g., NMR, MS, IR) cis_reaction->product_characterization trans_reaction->kinetic_monitoring trans_reaction->product_characterization data_comparison Comparative Reactivity Analysis kinetic_monitoring->data_comparison Compare k_cis and k_trans product_characterization->data_comparison Compare product distribution

Caption: General experimental workflow for comparing the reactivity of cis- and trans-2-phenylcyclopropyl ethanone.

V. Logical Relationship of Reactivity Factors

The interplay of steric and electronic factors ultimately dictates the reactivity of the cis and trans isomers. The following diagram illustrates these relationships.

reactivity_factors cluster_isomers Isomeric Forms cluster_factors Influencing Factors cluster_outcome Reactivity Outcome cis cis-2-phenylcyclopropyl ethanone steric Steric Hindrance cis->steric Higher stability Thermodynamic Stability cis->stability Lower trans trans-2-phenylcyclopropyl ethanone trans->steric Lower trans->stability Higher rate Reaction Rate steric->rate selectivity Product Selectivity steric->selectivity electronic Electronic Effects (Inductive & Resonance) electronic->rate electronic->selectivity stability->rate

Caption: Factors influencing the reactivity of cis- and trans-2-phenylcyclopropyl ethanone.

Safety Operating Guide

Personal protective equipment for handling 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for this compound, ensuring laboratory personnel can manage this chemical with confidence and precision. The following procedures are based on best practices for handling similar chemical structures, aiming to deliver value beyond the product by prioritizing a culture of safety.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes computed properties for a closely related stereoisomer and experimental data for an analogous compound, Cyclopropyl phenyl ketone, to provide an informed perspective on its characteristics.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₂PubChem[1][2]
Molecular Weight 202.25 g/mol PubChem[1][2]
Flash Point (Cyclopropyl phenyl ketone) 90 °C / 194 °FFisher Scientific[3]
Appearance (Inferred) Likely a liquid or low-melting solidGeneral chemical knowledge
XLogP3-AA (Computed) 1.1PubChem[1]
Hydrogen Bond Donor Count (Computed) 0PubChem[1][2]
Hydrogen Bond Acceptor Count (Computed) 2PubChem[1][2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum standard:

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Chemical Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Chemical-resistant GlovesNitrile gloves may not be suitable for ketones. Consider butyl rubber or fluoroelastomer gloves. Always inspect gloves for integrity before use.
Lab Coat or Chemical-resistant ApronTo protect against splashes and spills.
Respiratory Protection Use in a well-ventilated area or with a fume hood.If ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.

Receiving and Inspection
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the label matches the product ordered.

  • Log the chemical into your laboratory's inventory system.

Storage
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3][4]

  • Keep the container tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[3]

Handling and Use
  • All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use non-sparking tools.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Spill Management
  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collect the absorbed material into a suitable, labeled container for disposal.[3]

  • Clean the spill area thoroughly with a suitable solvent.

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[5]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Waste Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • The preferred method of disposal for similar ketone compounds is often incineration in a chemical incinerator equipped with an afterburner and scrubber.

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced container can then be disposed of as regular trash.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_response Response cluster_disposal Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE ReceiveInspect Receive and Inspect SelectPPE->ReceiveInspect Store Store Safely ReceiveInspect->Store UseInHood Use in Fume Hood Store->UseInHood SpillManagement Spill Management UseInHood->SpillManagement FirstAid First Aid UseInHood->FirstAid WasteCollection Collect Waste UseInHood->WasteCollection SpillManagement->WasteCollection Dispose Dispose via Licensed Vendor WasteCollection->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1R,2R)-2-phenylcyclopropyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.